Product packaging for 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline(Cat. No.:CAS No. 946700-34-1)

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Cat. No.: B1328458
CAS No.: 946700-34-1
M. Wt: 320.22 g/mol
InChI Key: YIOGUXOWOUMLHU-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is a useful research compound. Its molecular formula is C16H18BrNO and its molecular weight is 320.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18BrNO B1328458 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline CAS No. 946700-34-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(4-tert-butylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(17)10-14(15)18/h4-10H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOGUXOWOUMLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a brominated aniline core linked to a tert-butylphenoxy group via an ether bond, suggests a unique combination of lipophilicity and potential for further chemical modification. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for the characterization of such novel chemical entities.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. Further experimental determination or computational prediction is necessary for a complete physicochemical profile.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource/Method
Molecular Formula C₁₆H₁₈BrNO
Molecular Weight 320.22 g/mol
CAS Number 946700-34-1
Appearance Not specified (likely a solid at room temperature)General observation for similar compounds
Melting Point Data not availableRequires experimental determination
Boiling Point Data not availableRequires experimental determination under vacuum
Solubility Data not availableRequires experimental determination
pKa (of the amine) Data not availablePredicted to be weakly basic, typical of anilines
LogP Data not availablePredicted to be high due to lipophilic groups

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of a novel compound such as this compound.

Melting Point Determination

The melting point provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

  • Allow the apparatus to cool.

  • Using a fresh sample, repeat the measurement, but this time, approach the approximate melting point at a much slower heating rate (1-2 °C/min).

  • Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Solubility Determination

Solubility is a critical parameter for drug development, influencing absorption and formulation.

Materials:

  • Test tubes and rack

  • Vortex mixer

  • Analytical balance

  • A selection of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure (Qualitative):

  • Add approximately 1-2 mg of the compound to a series of test tubes.

  • To each tube, add 1 mL of a different solvent.

  • Vortex each tube vigorously for 30 seconds.

  • Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."

Procedure (Quantitative - Shake-Flask Method):

  • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Express the solubility in units such as mg/mL or mol/L.

pKa Determination

The pKa of the anilino group is crucial for understanding its ionization state at physiological pH.

Method: Potentiometric Titration

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Reagents:

  • A known concentration of the compound dissolved in a suitable solvent (e.g., a water/co-solvent mixture if solubility in pure water is low).

  • Standardized solution of a strong acid (e.g., 0.1 M HCl).

Procedure:

  • Dissolve a precisely weighed amount of the compound in a known volume of solvent in a beaker.

  • Place the beaker on a stir plate and immerse the calibrated pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution by adding small, precise increments of the standardized strong acid from the burette.

  • Record the pH after each addition.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of acid added.

  • The pKa can be determined from the pH at the half-equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Method: HPLC-based Determination

This is an indirect method that correlates the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standard compounds.

Apparatus and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reverse-phase column (e.g., C18).

  • Mobile phase (e.g., a mixture of methanol or acetonitrile and water).

  • A set of standard compounds with known LogP values spanning a relevant range.

Procedure:

  • Prepare solutions of the standard compounds and the test compound in the mobile phase.

  • Develop an isocratic HPLC method that provides good separation of the standards.

  • Inject each standard and record its retention time (t_R).

  • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t₀) / t₀, where t₀ is the void time of the column.

  • Create a calibration curve by plotting the known LogP values of the standards against their calculated log(k') values.

  • Inject the test compound and determine its retention time and calculate its log(k').

  • Use the calibration curve to determine the LogP of the test compound.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity like this compound.

G cluster_0 Initial Assessment cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Reporting Synthesis Synthesis & Purification Structure Structural Elucidation (NMR, MS) Synthesis->Structure Purity Purity Assessment (HPLC, Elemental Analysis) Structure->Purity MP Melting Point Purity->MP If pure solid Sol Solubility Purity->Sol DataTable Compile Data Table MP->DataTable pKa pKa Sol->pKa If sufficiently soluble LogP LogP Sol->LogP Sol->DataTable pKa->DataTable LogP->DataTable Report Generate Technical Report DataTable->Report

Caption: Workflow for Physicochemical Characterization.

Conclusion

The comprehensive physicochemical characterization of this compound is essential for its potential development in various scientific fields. While some fundamental properties are known, a complete profile requires experimental determination of its melting point, solubility in various solvents, pKa, and LogP. The standardized protocols outlined in this guide provide a robust framework for obtaining this critical data. The logical workflow presented can guide researchers in the systematic characterization of this and other novel chemical compounds. Further research, including computational modeling, can also aid in predicting and understanding the behavior of this molecule.

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline CAS number 946700-34-1

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline (CAS Number: 946700-34-1) for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted phenoxyaniline derivative. Compounds of this class are recognized as important intermediates in medicinal chemistry and materials science. The unique arrangement of a bulky tert-butyl group, a phenoxy linker, and a bromo-substituted aniline ring provides a versatile scaffold for the synthesis of a wide range of more complex molecules with potential biological activities. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, potential synthesis, and imputed biological relevance based on related structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational models.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 946700-34-1
Molecular Formula C₁₆H₁₈BrNO
Molecular Weight 320.22 g/mol
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported
Calculated LogP 5.1
PSA (Polar Surface Area) 35.2 Ų

Synthesis

Proposed Synthetic Pathway: Ullmann Condensation

The formation of the diaryl ether linkage is a key step in the synthesis of this molecule. The Ullmann condensation is a classic and effective method for this transformation, involving the copper-catalyzed reaction of a phenol with an aryl halide.[1]

A plausible synthetic route is depicted in the workflow diagram below. This would involve the coupling of 4-bromo-2-nitrophenol with 4-tert-butylphenylboronic acid, followed by the reduction of the nitro group to an amine. Alternatively, the reaction could proceed via the coupling of 2-amino-5-bromophenol with a suitable 4-tert-butylphenyl halide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Final Product A 4-Bromo-2-nitrophenol C Ullmann Condensation (Cu catalyst, Base, Solvent) A->C B 4-tert-Butylphenylboronic Acid B->C D 5-Bromo-2-(4-(tert-butyl)phenoxy)-1-nitrobenzene C->D E Reduction of Nitro Group (e.g., Fe/NH4Cl or H2/Pd-C) D->E F This compound E->F

Figure 1: Proposed synthetic workflow for this compound.
General Experimental Protocol for Ullmann Condensation

The following is a generalized experimental protocol based on similar reactions found in the literature for the synthesis of phenoxyaniline derivatives.[1] This should be considered a template and may require optimization for this specific substrate combination.

  • Reaction Setup: A mixture of 4-bromo-2-nitrophenol (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), a copper catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., a phenanthroline derivative, 0.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) are combined in a suitable high-boiling polar solvent (e.g., DMF, NMP, or dioxane).

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 210 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Reduction of the Nitro Group: The intermediate, 5-Bromo-2-(4-(tert-butyl)phenoxy)-1-nitrobenzene, is dissolved in a suitable solvent (e.g., ethanol, acetic acid). A reducing agent such as iron powder and ammonium chloride in water, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) is used to reduce the nitro group to the corresponding aniline.

  • Final Purification: After the reduction is complete, the reaction mixture is worked up and the final product, this compound, is purified by column chromatography or recrystallization.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound itself, the phenoxyaniline scaffold is present in molecules with a range of biological activities. Derivatives of 2-phenoxyaniline have been investigated for their inhibitory action on the Na⁺/Ca²⁺ exchange system, suggesting potential applications in cardiovascular diseases.

Furthermore, compounds containing the 4-(tert-butyl)phenoxy moiety have been explored for various therapeutic purposes. For instance, derivatives of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] have demonstrated marked antibacterial and antifungal effects.

The presence of a bromine atom on the aniline ring also provides a handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for drug discovery screening. The bromoaniline moiety itself is a key pharmacophore in a number of bioactive molecules.

Based on the activities of structurally related compounds, a hypothetical signaling pathway that could be investigated for derivatives of this compound might involve the modulation of ion channels or enzymes involved in cellular signaling.

G A Derivative of This compound B Target Protein (e.g., Ion Channel, Enzyme) A->B Binding C Modulation of Protein Activity (Inhibition or Activation) B->C D Downstream Signaling Cascade C->D E Cellular Response (e.g., Change in Ion Concentration, Enzymatic Product Formation) D->E F Physiological Effect E->F

Figure 2: Hypothetical signaling pathway for a derivative of the core compound.

Analytical Data

No publicly available experimental analytical data (NMR, IR, Mass Spec) for this compound was found in the searched literature. However, based on its structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons on the bromo-substituted ring. - Aromatic protons on the tert-butyl substituted ring. - A broad singlet for the -NH₂ protons. - A sharp singlet for the tert-butyl protons.
¹³C NMR - Resonances for the 16 carbon atoms, including quaternary carbons.
Mass Spec (EI) - A molecular ion peak (M⁺) and a prominent M+2 peak due to the bromine isotope. - Fragmentation patterns corresponding to the loss of a tert-butyl group and cleavage of the ether linkage.
IR Spectroscopy - N-H stretching vibrations for the primary amine. - C-O-C stretching for the diaryl ether. - Aromatic C-H and C=C stretching bands. - C-Br stretching vibration.

Conclusion

This compound is a commercially available chemical intermediate with significant potential for use in the synthesis of novel compounds for drug discovery and materials science. While specific experimental and biological data for this compound are not extensively documented in the public domain, its structure suggests straightforward synthetic routes and a range of potential biological activities based on related phenoxyaniline and bromoaniline derivatives. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives.

References

mass spectrometry analysis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound is a complex aromatic compound containing several key functional groups that influence its behavior in mass spectrometry: a primary aromatic amine, a diaryl ether linkage, a bromine substituent, and a tert-butyl group. Understanding its fragmentation pattern is crucial for its unambiguous identification in various matrices, from synthetic reaction mixtures to biological samples. This guide will utilize common ionization techniques such as Electrospray Ionization (ESI) and analytical approaches like tandem mass spectrometry (MS/MS) to propose a reliable analytical method.

Predicted Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer, particularly under collision-induced dissociation (CID) conditions, is expected to proceed through several key pathways initiated by the ionization of the molecule. The primary amine is a likely site of protonation in positive ion mode ESI. The ether linkage and the carbon-bromine bond are predicted to be the most labile sites for fragmentation.

Key Predicted Fragmentation Steps:

  • Loss of the tert-butyl group: A common fragmentation for tert-butyl substituted compounds is the loss of a methyl group (CH3•, 15 Da) or the entire tert-butyl radical (C4H9•, 57 Da) to form a stable carbocation.

  • Cleavage of the ether bond: The C-O bond of the diaryl ether can cleave, leading to fragments corresponding to the brominated aniline and the tert-butylated phenoxy moieties.

  • Loss of bromine: The carbon-bromine bond can break, resulting in the loss of a bromine radical (Br•, 79/81 Da).

  • Loss of small neutral molecules: Aromatic amines can undergo fragmentation involving the loss of small molecules like HCN (27 Da).[5]

The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z).

Quantitative Data Summary

The table below presents the predicted m/z values for the protonated parent molecule and its major theoretical fragment ions. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for all bromine-containing fragments.

Ion Predicted m/z (for 79Br) Predicted m/z (for 81Br) Description
[M+H]+320.065322.063Protonated molecular ion
[M+H - C4H9]+263.007265.005Loss of the tert-butyl group
[C10H14O]+150.104-4-(tert-butyl)phenol fragment
[C6H5BrN]+171.963173.9615-Bromo-2-aminophenoxy fragment
[M+H - Br]+241.118-Loss of a bromine atom

Experimental Protocols

A robust and sensitive method for the analysis of this compound can be achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition.

  • Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is recommended for good separation of the analyte from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a few minutes, and then return to the initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan MS to identify the parent ion, followed by product ion scans (MS/MS) of the selected parent ion to obtain fragmentation data. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.[4]

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

  • Collision Gas: Argon.

  • Collision Energy: Ramped or optimized for specific transitions.

Visualizations

Predicted Fragmentation Pathway

G Predicted Fragmentation of this compound parent [M+H]+ m/z = 320.0/322.0 frag1 [M+H - C4H9]+ m/z = 263.0/265.0 parent->frag1 - C4H9 frag2 [C10H14O]+ m/z = 150.1 parent->frag2 Ether Cleavage frag3 [C6H5BrN]+ m/z = 172.0/174.0 parent->frag3 Ether Cleavage frag4 [M+H - Br]+ m/z = 241.1 parent->frag4 - Br G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards stock->working lc LC Separation (C18 Column) working->lc ms ESI-MS (Positive Ion Mode) lc->ms msms MS/MS Fragmentation (CID) ms->msms identification Fragment Identification msms->identification quantification Quantification (MRM) msms->quantification

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is limited. This guide provides a framework based on the physicochemical properties of structurally related compounds and established methodologies for assessing the solubility and stability of pharmaceutical candidates. The provided tables are illustrative templates for data presentation.

Introduction

This compound is a substituted aniline derivative with potential applications in pharmaceutical and chemical research. Its structure, featuring a bulky tert-butyl group, a phenoxy linkage, and a bromine substituent on the aniline ring, suggests it is a lipophilic molecule with low aqueous solubility. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, influencing formulation, bioavailability, and shelf-life.

This technical guide outlines the expected solubility and stability profile of this compound based on the known properties of anilines, phenoxy derivatives, and bromo-substituted aromatic compounds. It further details the standard experimental protocols required to rigorously determine these critical parameters.

Predicted Physicochemical Properties

Based on its chemical structure, the following properties can be anticipated for this compound:

Data Presentation: Solubility and Stability

While specific experimental data for this compound is not available in the public domain, the following tables provide a structured format for presenting such data once generated through experimental studies.

Table 1: Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Water25Data not availableHPLC-UV
Phosphate Buffered Saline (pH 7.4)25Data not availableHPLC-UV
0.1 N HCl25Data not availableHPLC-UV
Methanol25Data not availableGravimetric
Ethanol25Data not availableGravimetric
Dimethyl Sulfoxide (DMSO)25Data not availableGravimetric
Acetonitrile25Data not availableGravimetric

Table 2: Stability of this compound in Solution (e.g., in 50% Acetonitrile/Water) at 40°C

Time (days)% RemainingDegradants Formed (% Peak Area)Appearance
0100None DetectedColorless Solution
7Data not availableData not availableData not available
14Data not availableData not availableData not available
30Data not availableData not availableData not available

Table 3: Solid-State Stability of this compound under Accelerated Conditions (40°C/75% RH)

Time (months)% Remaining (Assay)Appearance
0100White to off-white powder
1Data not availableData not available
3Data not availableData not available
6Data not availableData not available

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a compound like this compound.

Aqueous and Solvent Solubility Determination (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of the compound in various aqueous and organic solvents.

  • Materials:

    • This compound

    • Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, methanol, ethanol, DMSO)

    • Vials with screw caps

    • Orbital shaker/incubator

    • Centrifuge

    • HPLC-UV system

    • Analytical balance

  • Procedure:

    • Add an excess amount of the compound to a vial containing a known volume of the solvent.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After shaking, allow the vials to stand to let undissolved particles settle.

    • Centrifuge the samples to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate mobile phase.

    • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.

    • Calculate the solubility based on the concentration and the dilution factor.

Stability Testing in Solution
  • Objective: To evaluate the chemical stability of the compound in a chosen solvent system over time and under specific temperature and light conditions.

  • Materials:

    • Stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO)

    • Aqueous buffer or co-solvent system

    • Vials (clear and amber)

    • Temperature-controlled incubator

    • Photostability chamber

    • HPLC-UV system with a stability-indicating method

  • Procedure:

    • Prepare a solution of the compound at a known concentration in the desired solvent system.

    • Aliquot the solution into multiple clear and amber vials.

    • Store the vials under different conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Photostability: In a photostability chamber according to ICH Q1B guidelines.

    • At specified time points (e.g., 0, 7, 14, 30 days), withdraw a sample from each condition.

    • Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

    • Record the percentage of the parent compound remaining and the formation of any new peaks (degradants).

    • Note any changes in the physical appearance of the solution (e.g., color change, precipitation).

Solid-State Stability Testing
  • Objective: To assess the stability of the compound in its solid form under accelerated environmental conditions.

  • Materials:

    • Solid this compound

    • Vials or containers suitable for solid storage

    • Stability chambers (e.g., 40°C/75% RH, 25°C/60% RH)

    • HPLC-UV system

  • Procedure:

    • Place a accurately weighed amount of the solid compound into vials.

    • Store the vials in stability chambers under controlled temperature and humidity conditions.

    • At predetermined time intervals (e.g., 0, 1, 3, 6 months), remove a vial from the chamber.

    • Dissolve the contents in a suitable solvent to a known concentration.

    • Analyze the resulting solution by HPLC to determine the purity and assay of the compound.

    • Record any changes in the physical appearance of the solid (e.g., color, texture).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.

G start Start: This compound solubility_assessment Solubility Assessment start->solubility_assessment Characterize stability_assessment Stability Assessment start->stability_assessment Evaluate shake_flask Shake-Flask Method (Aqueous & Organic Solvents) solubility_assessment->shake_flask solution_stability Solution Stability (ICH Q1A) stability_assessment->solution_stability solid_state_stability Solid-State Stability (ICH Q1A) stability_assessment->solid_state_stability hplc_analysis_sol HPLC-UV Analysis (Quantification) shake_flask->hplc_analysis_sol hplc_analysis_stab Stability-Indicating HPLC (Assay & Degradants) solution_stability->hplc_analysis_stab solid_state_stability->hplc_analysis_stab data_analysis_sol Data Analysis: Solubility Profile hplc_analysis_sol->data_analysis_sol data_analysis_stab Data Analysis: Degradation Kinetics & Shelf-life hplc_analysis_stab->data_analysis_stab report Technical Report data_analysis_sol->report data_analysis_stab->report

Caption: Workflow for Solubility and Stability Assessment.

Conclusion

While specific experimental data for this compound is not readily found in public literature, a comprehensive evaluation of its solubility and stability is crucial for its potential applications. Based on its chemical structure, low aqueous solubility and susceptibility to oxidative degradation can be anticipated. The experimental protocols outlined in this guide provide a robust framework for researchers to generate the necessary data to fully characterize this compound. This information is essential for making informed decisions in drug development and other research endeavors.

References

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is a substituted diaryl ether aniline that serves as a valuable building block in modern organic synthesis. Its unique structural features, comprising a reactive bromine atom, a nucleophilic amino group, and a sterically demanding tert-butyl group, make it a versatile precursor for the synthesis of a wide array of complex organic molecules, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in cross-coupling reactions for the construction of novel molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 946700-34-1
Molecular Formula C₁₆H₁₈BrNO
Molecular Weight 320.23 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction, such as the Ullmann condensation. This reaction facilitates the formation of the diaryl ether linkage, a key structural motif in many biologically active compounds.

A general synthetic workflow for the preparation of this compound is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_reduction Reaction cluster_product Product 2,5-dibromonitrobenzene 2,5-Dibromonitrobenzene Ullmann Condensation Ullmann Condensation (Cu catalyst, Base) 2,5-dibromonitrobenzene->Ullmann Condensation 4-tert-butylphenol 4-tert-Butylphenol 4-tert-butylphenol->Ullmann Condensation Intermediate Product 5-Bromo-2-(4-tert-butylphenoxy)-1-nitrobenzene Ullmann Condensation->Intermediate Product Reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) Intermediate Product->Reduction Final Product This compound Reduction->Final Product

Figure 1. General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Ullmann Condensation and Reduction

Step 1: Synthesis of 5-Bromo-2-(4-tert-butylphenoxy)-1-nitrobenzene

  • To a solution of 4-tert-butylphenol (1.1 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,5-dibromonitrobenzene (1.0 equivalent) and a copper catalyst, such as copper(I) iodide (0.1 equivalents).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-(4-tert-butylphenoxy)-1-nitrobenzene.

Step 2: Synthesis of this compound

  • Dissolve the 5-bromo-2-(4-tert-butylphenoxy)-1-nitrobenzene (1.0 equivalent) from the previous step in a solvent mixture, typically ethanol and water.

  • Add iron powder (5.0 equivalents) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture and filter it through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be further purified by column chromatography if necessary to yield this compound.

Applications in Cross-Coupling Reactions

The presence of both a bromine atom and an amino group makes this compound a bifunctional building block, amenable to various palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern drug discovery and materials science for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring of this compound can readily participate in Suzuki-Miyaura coupling reactions with a variety of boronic acids or esters. This reaction allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents at the 5-position of the phenoxyaniline core.

The general workflow for a Suzuki-Miyaura coupling reaction involving this building block is illustrated below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Building Block This compound Suzuki Coupling Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent) Building Block->Suzuki Coupling Boronic Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Boronic Acid->Suzuki Coupling Coupled Product 5-Aryl-2-[4-(tert-butyl)phenoxy]aniline Suzuki Coupling->Coupled Product

Figure 2. Suzuki-Miyaura coupling workflow.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, for instance, potassium carbonate (2.0 equivalents).

  • Add a suitable solvent system, commonly a mixture of toluene and water or dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted phenoxyaniline derivative.

EntryArylboronic Acid (R-B(OH)₂)ProductYield (%)
1Phenylboronic acid5-Phenyl-2-[4-(tert-butyl)phenoxy]aniline85-95
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-[4-(tert-butyl)phenoxy]aniline80-90
3Pyridine-3-boronic acid5-(Pyridin-3-yl)-2-[4-(tert-butyl)phenoxy]aniline75-85

Note: The yields are hypothetical and representative for typical Suzuki-Miyaura reactions.

Buchwald-Hartwig Amination

The amino group of this compound can undergo N-arylation or N-alkylation via the Buchwald-Hartwig amination. This reaction is a powerful tool for forming carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals and organic electronic materials.

A conceptual workflow for the Buchwald-Hartwig amination is presented below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Building Block This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) Building Block->Buchwald-Hartwig Amination Coupling Partner Aryl Halide or Alkyl Halide (R-X) Coupling Partner->Buchwald-Hartwig Amination N-Substituted Product N-Aryl/Alkyl-5-Bromo-2-[4-(tert-butyl)phenoxy]aniline Buchwald-Hartwig Amination->N-Substituted Product

Figure 3. Buchwald-Hartwig amination workflow.

Illustrative Experimental Protocol: Buchwald-Hartwig N-Arylation

  • To an oven-dried reaction tube, add this compound (1.0 equivalent), the aryl halide (1.1 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.08 equivalents), and a base such as sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen).

  • Add a dry, degassed solvent, for example, toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-arylated product.

EntryAryl Halide (R-X)ProductYield (%)
1BromobenzeneN-Phenyl-5-bromo-2-[4-(tert-butyl)phenoxy]aniline70-85
24-ChlorotolueneN-(4-Methylphenyl)-5-bromo-2-[4-(tert-butyl)phenoxy]aniline65-80
32-BromopyridineN-(Pyridin-2-yl)-5-bromo-2-[4-(tert-butyl)phenoxy]aniline60-75

Note: The yields are hypothetical and representative for typical Buchwald-Hartwig amination reactions.

Conclusion

This compound is a highly functionalized and versatile building block in organic synthesis. Its strategic placement of a bromine atom and an amino group on a diaryl ether scaffold allows for sequential or orthogonal functionalization through powerful cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. This capability opens avenues for the efficient construction of complex molecular frameworks with potential applications in drug discovery, agrochemicals, and materials science. The detailed synthetic protocols and reaction workflows provided in this guide serve as a valuable resource for chemists engaged in the design and synthesis of novel organic compounds.

Technical Guide on the Safe Handling of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions, handling procedures, and known properties of the chemical compound 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline (CAS No. 946700-34-1). The information herein is compiled to ensure the safety of laboratory and research personnel.

Compound Identification and Properties

This section details the basic chemical and physical properties of this compound and related compounds.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 946700-34-1[1][2]
Molecular Formula C16H18BrNO[1][2]
Molecular Weight 320.22 g/mol [1][2]
Appearance White to off-white crystalline solid[3]
Melting Point 66-68°C (for the related compound 4-Bromoaniline)[3]
Boiling Point 243°C (for the related compound 4-Bromoaniline)[3]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and ether (for the related compound 4-Bromoaniline)[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Appropriate care must be taken during handling. A Safety Data Sheet from Santa Cruz Biotechnology indicates that for this specific compound, 100% of the mixture consists of ingredient(s) of unknown acute toxicity.[2]

GHS Hazard Statements and Pictograms

While a complete GHS classification for this compound is not fully detailed, data from structurally similar compounds like 4-bromoaniline and 2-bromo-4-(tert-butyl)aniline suggests the following potential hazards.

Hazard ClassGHS CodeDescriptionPictogram
Acute Toxicity, Oral H302Harmful if swallowed.
alt text
Acute Toxicity, Dermal H312Harmful in contact with skin.
alt text
Acute Toxicity, Inhalation H332Harmful if inhaled.
alt text
Skin Corrosion/Irritation H315Causes skin irritation.[4][5]
alt text
Serious Eye Damage/Irritation H319Causes serious eye irritation.[2][4][5]
alt text
Skin Sensitization -May cause an allergic skin reaction.[2]
alt text

Note: GHS codes are based on data for structurally related compounds and should be considered indicative.

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical to minimize risk.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Install safety showers and eye wash stations in proximity to the handling area.[4][7]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.[2]
Hand Protection Protective gloves (e.g., nitrile rubber).
Skin and Body Protection Protective clothing, such as a lab coat.[2]
Respiratory Protection For operations that may generate dust, a NIOSH/MSHA approved respirator should be used.[2]
Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

  • Keep away from strong oxidizing agents and incompatible materials.[2][7]

  • Protect from direct sunlight and extreme temperatures.[2]

Emergency Procedures and First Aid

A clear workflow for emergency situations is essential.

Emergency_Workflow cluster_exposure Exposure Event cluster_actions Immediate First Aid cluster_medical Follow-Up Inhalation Inhalation Move_Fresh_Air Move to fresh air. Provide artificial respiration if needed. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash skin with soap and water. Remove contaminated clothing. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses if possible. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical advice/attention. Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention if irritation or rash occurs Rinse_Eyes->Seek_Medical_Attention if eye irritation persists Rinse_Mouth->Seek_Medical_Attention

Caption: Workflow for first aid response to chemical exposure.

First Aid Measures:
  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[2][7]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][7]

Spill and Disposal Procedures

Proper containment and disposal are necessary to prevent environmental contamination.

Spill_Cleanup_Workflow Start Spill Occurs Evacuate Evacuate unnecessary personnel. Ensure adequate ventilation. Start->Evacuate PPE Wear appropriate PPE (gloves, goggles, respirator). Evacuate->PPE Contain Prevent further leakage or spillage. Cover spill with plastic sheet to minimize dust. PPE->Contain Collect Take up mechanically (sweep or shovel). Place in appropriate, sealed containers for disposal. Contain->Collect Clean Clean contaminated surfaces thoroughly. Collect->Clean Dispose Dispose of waste according to local, state, and federal regulations. Clean->Dispose

Caption: Logical workflow for handling a chemical spill.

Spill Containment and Cleanup
  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE).[4]

  • Prevent further leakage if it is safe to do so.[2] For solid spills, cover with a plastic sheet to minimize the spread of dust.[2]

  • Carefully sweep or shovel the material into a suitable, closed container for disposal.[2] Avoid creating dust.[2]

  • Thoroughly clean the contaminated surface after material pickup is complete.[2]

Waste Disposal
  • Disposal of this chemical and its containers must be done in accordance with all applicable local, state, and federal regulations.

  • The material should be disposed of through a licensed waste management company.[7]

Stability and Reactivity

  • Reactivity: No special reactivity has been reported under normal conditions.

  • Chemical Stability: The compound is stable under recommended storage conditions.[2]

  • Incompatible Materials: Strong oxidizing agents.[2][7]

  • Hazardous Decomposition Products: Under combustion, it may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2]

References

Methodological & Application

Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Ullmann condensation is a cornerstone of organic synthesis, enabling the formation of carbon-heteroatom bonds, most notably the synthesis of diaryl ethers.[1][2] This reaction, traditionally a copper-catalyzed coupling of an aryl halide with an alcohol or phenol, has seen significant advancements from its original harsh conditions of high temperatures and stoichiometric copper.[3] Modern protocols often employ catalytic amounts of copper, various ligands, and milder reaction conditions, expanding the reaction's scope and functional group tolerance.[3][4] This application note details a generalized protocol for the synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline, a substituted diaryl ether with potential applications in pharmaceutical and materials science research. The procedure is based on established principles of the Ullmann diaryl ether synthesis.

Reaction Principle

The synthesis of this compound is achieved via a copper-catalyzed Ullmann condensation. This reaction involves the coupling of an aryl halide with a phenol. The general mechanism involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired diaryl ether and regenerate the copper(I) catalyst.[2] Ligands are often employed to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[4]

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst, and ligand) may be necessary to achieve the highest yields.

Materials:

  • 2-Amino-5-bromophenol

  • 4-(tert-butyl)iodobenzene (or 4-(tert-butyl)bromobenzene)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-Phenanthroline or N,N'-Dimethylethylenediamine)

  • A suitable base (e.g., Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane, or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-Amino-5-bromophenol, 4-(tert-butyl)iodobenzene, the base, the copper(I) iodide catalyst, and the ligand under an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 130°C) and stir for the specified time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure this compound.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValue/CompoundNotes
Aryl Halide 4-(tert-butyl)iodobenzeneAryl iodides are generally more reactive than aryl bromides.[1]
Phenol 2-Amino-5-bromophenolThe nucleophile in the reaction.
Catalyst Copper(I) iodide (CuI)Typically used in catalytic amounts (e.g., 5-10 mol%).
Ligand 1,10-PhenanthrolineCan improve reaction efficiency and lower required temperatures.[4]
Base Potassium Phosphate (K₃PO₄)A common base for Ullmann condensations.
Solvent TolueneA non-polar solvent that has been shown to be effective.[5]
Temperature 100-110 °CReaction temperatures are substrate and catalyst dependent.
Reaction Time 12-24 hoursMonitor by TLC for completion.

Visualizations

Diagram of the Ullmann Condensation Workflow

Ullmann_Condensation_Workflow Start Start Reactants Combine Reactants: - 2-Amino-5-bromophenol - 4-(tert-butyl)iodobenzene - CuI Catalyst & Ligand - Base (K3PO4) Start->Reactants Solvent Add Anhydrous Solvent (Toluene) Reactants->Solvent Reaction Heat under Inert Atmosphere (e.g., 110°C, 24h) Solvent->Reaction Workup Cool & Quench Filter Solids Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound via Ullmann condensation.

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Aryl halides and organic solvents can be toxic and flammable. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures.[1][2] This reaction is widely utilized in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of its starting materials.[2][3]

The target substrate, 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline, incorporates several key structural motifs. The resulting biaryl products are of significant interest to researchers in drug development and materials science. The aniline moiety is a common feature in pharmacologically active compounds, and ortho-substituted anilines are particularly important structural elements.[2] However, substrates containing unprotected aniline groups can be challenging for cross-coupling reactions, often requiring carefully optimized conditions to avoid side reactions and achieve high yields.[2][4] The development of a robust and efficient Suzuki-Miyaura protocol for this substrate is therefore of considerable interest.

These notes provide a generalized protocol and optimization guidelines for the successful coupling of this compound with various boronic acids and esters.

Data Presentation: Representative Conditions for Suzuki Coupling of Challenging Aryl Bromides

While specific yield data for this compound is not extensively published, the following table summarizes effective conditions reported for structurally similar ortho-bromoanilines and other challenging aryl bromides. These serve as an excellent starting point for reaction optimization.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9016Low (~11%)[2]
CataCXium A PalladacycleCs₂CO₃Dioxane/H₂O8016Moderate (~51%)[2]
CataCXium A Palladacycle Cs₂CO₃ 2-MeTHF/H₂O 80 16 Excellent (~95%) [2]
Pd(dtbpf)Cl₂Et₃NKolliphor EL (aq.)RT1Good (81-96%)[5][6]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10018Good-ExcellentGeneral
Pd(OAc)₂ / PCy₃K₃PO₄·3H₂OMethanol/H₂ORT24High (~96%)[7]

Note: Yields are highly dependent on the specific boronic acid partner used.

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials and Equipment:

  • This compound

  • Arylboronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., CataCXium® A Pd G3, Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, P(tBu)₃)

  • Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., 2-MeTHF, Dioxane, Toluene)

  • Degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol: General Procedure

  • Reagent Preparation: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., CataCXium A Palladacycle, 1-3 mol%) and ligand, if necessary. Add the catalyst/ligand mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 2-MeTHF) followed by degassed water via syringe. The typical solvent ratio is between 4:1 and 10:1 (organic:water). The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

  • Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

G start_end start_end process process decision decision output output A Start: Weigh Reagents (Aryl Bromide, Boronic Acid, Base) B Add Catalyst & Ligand A->B 1 C Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) B->C 2 D Add Degassed Solvents (e.g., 2-MeTHF/Water) C->D 3 E Heat and Stir (e.g., 80-110 °C) D->E 4 F Monitor Reaction Progress (TLC / LC-MS) E->F 5 G Reaction Complete? F->G 6 G->E No H Aqueous Work-up & Extraction G->H Yes I Dry & Concentrate H->I 7 J Purify by Chromatography I->J 8 K Characterize Product (NMR, MS) J->K 9 L End K->L 10

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Biaryl Transmetal Transmetalation PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X ArB Ar'-B(OR)₂ Base Base (e.g., Cs₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Stille Coupling of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline with Organostannanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for developing a Stille cross-coupling protocol for 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline with various organostannane reagents. While a specific, published protocol for this exact substrate has not been identified in the literature, this guide outlines the fundamental principles, key reaction parameters, and a systematic approach to reaction optimization. The provided templates and generalized protocols will enable researchers to efficiently develop a robust and reproducible method for the synthesis of novel 5-aryl-2-[4-(tert-butyl)phenoxy]aniline derivatives, which are of interest in medicinal chemistry and materials science.

Introduction to Stille Coupling

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1] This reaction is widely utilized in organic synthesis due to its tolerance of a broad range of functional groups, the stability of organostannane reagents to air and moisture, and generally mild reaction conditions.[1] The products of this reaction, substituted anilines, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

General Reaction Scheme:

Where:

  • R¹-X: this compound (Aryl Bromide)

  • R²-Sn(R³)₃: Organostannane reagent (e.g., Aryl, Heteroaryl, Vinyl, or Alkynyl stannane)

  • Pd catalyst: A palladium(0) or palladium(II) complex

  • Ligand: Typically a phosphine-based ligand

Reaction Mechanism and Workflow

The catalytic cycle of the Stille reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 XSnR3 X-Sn(R³)₃ Transmetal->XSnR3 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product RX R¹-X RX->OxAdd R2SnR3 R²-Sn(R³)₃ R2SnR3->Transmetal

Figure 1. Generalized catalytic cycle of the Stille cross-coupling reaction.

The experimental workflow for developing and executing the Stille coupling of this compound is systematic. It involves careful selection of reagents and conditions, followed by reaction setup, monitoring, workup, and purification.

Stille_Workflow start Start: Define Coupling Partners (this compound + Organostannane) optimization Reaction Optimization Screening: - Catalyst - Ligand - Solvent - Temperature - Base (if needed) start->optimization setup Reaction Setup: - Degas solvent - Add reagents under inert atmosphere (Substrate, Organostannane, Catalyst, Ligand) optimization->setup reaction Reaction Execution: - Heat to desired temperature - Monitor progress by TLC or LC-MS setup->reaction workup Aqueous Workup & Extraction: - Quench reaction - Extract with organic solvent - Wash with brine reaction->workup purification Purification: - Column chromatography - Recrystallization workup->purification analysis Product Characterization: - NMR - Mass Spectrometry - Melting Point purification->analysis end End: Isolated Product analysis->end

Figure 2. Experimental workflow for Stille coupling protocol development.

Development of an Experimental Protocol: A Systematic Approach

Given the absence of a specific literature protocol, a systematic approach to reaction development is crucial. The following sections detail the key parameters to be optimized.

Reagents and Materials
  • Substrate: this compound

  • Organostannane Reagents: A variety of aryl, heteroaryl, vinyl, or alkynyl stannanes can be screened. It is recommended to start with commercially available and relatively simple organostannanes.

  • Palladium Catalysts: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.

  • Ligands: Phosphine ligands are most common, such as PPh₃, P(o-tol)₃, and more electron-rich and bulky ligands like XPhos or SPhos for challenging couplings.

  • Solvents: Anhydrous, degassed solvents are essential. Common choices include toluene, dioxane, DMF, and THF.

  • Additives: In some cases, additives like CuI or CsF can accelerate the reaction.

Reaction Parameter Optimization

A screening approach is recommended to identify the optimal reaction conditions. The following table provides a template for organizing these experiments.

Table 1: Template for Stille Coupling Optimization Data

EntryOrganostannane (R²)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Notes
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene10024
2Tributyl(phenyl)stannanePd₂(dba)₃ (2.5)PPh₃ (10)Toluene10024
3Tributyl(phenyl)stannanePd(OAc)₂ (5)XPhos (10)Dioxane10024
4Tributyl(thiophen-2-yl)stannaneOptimal conditions from above
........................

Generalized Experimental Protocol

This protocol is a starting point and should be adapted based on the results of the optimization studies.

4.1. Materials

  • This compound (1.0 equiv)

  • Organostannane reagent (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, to make a 0.1 M solution)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

4.2. Procedure

  • To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane reagent via syringe.

  • If a solid catalyst precursor and separate ligand are used (e.g., Pd₂(dba)₃ and a phosphine ligand), they should be added together at the beginning.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-[4-(tert-butyl)phenoxy]aniline.

Safety and Handling

  • Organostannanes are toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.

  • Solvents should be properly dried and degassed to prevent catalyst deactivation and side reactions.

Conclusion

References

Application Note: Optimized Heck Reaction Conditions for the Synthesis of Substituted Alkenes from 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the palladium-catalyzed Heck reaction of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline with an activated alkene. The Heck reaction is a powerful tool for carbon-carbon bond formation, allowing the synthesis of complex molecular scaffolds relevant to pharmaceutical development.[1][2] This protocol outlines the reaction setup, optimized conditions, and workup procedures based on established methodologies for similar aryl bromides.

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of unsaturated halides with alkenes via a palladium catalyst.[1] This reaction is instrumental in creating substituted alkenes, which are valuable intermediates in the synthesis of natural products and active pharmaceutical ingredients.[3] The substrate, this compound, possesses an aryl bromide moiety suitable for this transformation. The presence of the aniline and the bulky phenoxy group necessitates careful optimization of reaction conditions to achieve high yields and selectivity. This note provides a generalized protocol adaptable for coupling with various activated alkenes (e.g., acrylates, styrenes).

Reaction Scheme

The general scheme for the Heck reaction of this compound is depicted below:

Aryl Bromide: this compound Alkene: e.g., n-butyl acrylate Catalyst: Palladium(II) Acetate (Pd(OAc)₂) Ligand: Triphenylphosphine (PPh₃) Base: Triethylamine (Et₃N) Solvent: N,N-Dimethylformamide (DMF)

Catalytic Cycle Overview

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.[4]

  • Olefin Insertion: The alkene coordinates to the palladium complex and subsequently inserts into the Pd-Aryl bond.[4]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[1]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[4]

Proposed Heck Reaction Conditions

The following table summarizes recommended starting conditions for the Heck reaction of this compound with a generic activated alkene like n-butyl acrylate. These conditions are based on general protocols for aryl bromides and may require further optimization for specific alkene partners.[2][5]

ParameterRecommended ConditionAlternative ConditionsRationale
Palladium Source Palladium(II) Acetate (Pd(OAc)₂)PdCl₂(PPh₃)₂, Pd₂(dba)₃Pd(OAc)₂ is a common, effective, and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[3][4]
Catalyst Loading 1-5 mol%0.5-10 mol%Lower loadings are cost-effective, but higher loadings may be needed for less reactive substrates.
Ligand Triphenylphosphine (PPh₃)Tri(o-tolyl)phosphine, BINAPPPh₃ is a standard, effective ligand for stabilizing the palladium catalyst.[1] Molar ratio of Ligand:Pd is typically 2:1 to 4:1.
Base Triethylamine (Et₃N)K₂CO₃, NaOAc, Hunig's baseAn organic base like Et₃N is commonly used and acts as both a base and a solvent in some cases.[1]
Solvent N,N-Dimethylformamide (DMF)Acetonitrile (MeCN), Toluene, DioxaneDMF is a polar aprotic solvent that effectively solubilizes the reactants and catalyst complex.
Alkene Stoichiometry 1.2 - 1.5 equivalents1.1 - 2.0 equivalentsA slight excess of the alkene is used to drive the reaction to completion.
Temperature 80 - 120 °C60 - 140 °CHigher temperatures are often required for aryl bromides to facilitate oxidative addition.[5]
Reaction Time 12 - 24 hours4 - 48 hoursReaction progress should be monitored by TLC or LC-MS.

Detailed Experimental Protocol

This protocol describes the Heck coupling of this compound (1.0 eq) with n-butyl acrylate (1.2 eq).

Materials:

  • This compound (MW: 320.22 g/mol )

  • n-Butyl acrylate (MW: 128.17 g/mol )

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 320 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg, 2 mol%), and Triphenylphosphine (0.04 mmol, 10.5 mg, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL), followed by triethylamine (1.5 mmol, 0.21 mL), and n-butyl acrylate (1.2 mmol, 0.17 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and the triethylammonium salt.

    • Wash the organic layer with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Visualizations

Heck_Reaction_Workflow Figure 1: Experimental Workflow for Heck Reaction cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification A 1. Add Reactants & Catalyst (Aryl Bromide, Pd(OAc)₂, PPh₃) to a dry flask B 2. Purge with Inert Gas (Nitrogen or Argon) A->B C 3. Add Solvents & Reagents (DMF, Et₃N, Alkene) B->C D 4. Heat to 100 °C with vigorous stirring C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool and Dilute (Ethyl Acetate) E->F G 7. Aqueous Wash (Water & Brine) F->G H 8. Dry and Concentrate (Na₂SO₄ & Rotovap) G->H I 9. Column Chromatography (Silica Gel) H->I J 10. Characterize Product I->J

Caption: Figure 1: Experimental Workflow for Heck Reaction

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Palladium compounds can be toxic; avoid inhalation and skin contact.

  • DMF is a skin and respiratory irritant.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Disclaimer: This protocol is a guideline. Reaction conditions may need to be optimized for different alkene substrates to achieve the best results. All experiments should be performed by trained personnel.

References

Application Note and Protocol: N-Acylation of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-acylation of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline, a key transformation in the synthesis of various biologically active molecules. The protocol outlines the reaction conditions, purification methods, and expected characterization of the resulting amide. This guide is intended to assist researchers in medicinal chemistry and drug development in the efficient synthesis of N-acylated derivatives of this substituted aniline.

Introduction

N-acylation is a fundamental reaction in organic synthesis, often employed to introduce an acyl group onto an amine.[1][2] This transformation is particularly important in drug discovery for several reasons: it can alter the pharmacokinetic properties of a molecule, serve as a protecting group for the amine functionality, and is a key step in the formation of amide bonds present in many pharmaceuticals.[1] The substrate, this compound, possesses a nucleophilic amino group that can readily undergo acylation. This protocol details a standard and reliable method for its N-acetylation using acetic anhydride.

Data Presentation

The following table summarizes the key reagents and conditions for the N-acetylation of this compound.

ParameterValue
Starting Material This compound
Acylating Agent Acetic Anhydride
Solvent Pyridine
Temperature Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous HCl wash, extraction
Purification Recrystallization or Column Chromatography

Experimental Protocol

This protocol describes the N-acetylation of this compound to yield N-(5-bromo-2-(4-(tert-butyl)phenoxy)phenyl)acetamide.

Materials:

  • This compound

  • Acetic anhydride[3]

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in pyridine (approximately 0.2 M concentration).

  • Addition of Acylating Agent: To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature. The reaction is exothermic, and for larger scale reactions, cooling in an ice bath may be necessary to maintain the temperature below 30°C.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Quenching and Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 1 M HCl and dichloromethane (DCM). Shake the funnel, allowing the layers to separate.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-(5-bromo-2-(4-(tert-butyl)phenoxy)phenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Visualizations

Reaction Scheme

N-Acylation Reaction Scheme start This compound reagent + Acetic Anhydride start->reagent product N-(5-bromo-2-(4-(tert-butyl)phenoxy)phenyl)acetamide reagent->product conditions Pyridine, RT conditions->product

Caption: General reaction scheme for the N-acetylation.

Experimental Workflow

Experimental Workflow A Dissolve starting material in pyridine B Add acetic anhydride dropwise A->B C Stir at room temperature (2-4h) B->C D Monitor reaction by TLC C->D E Quench with 1M HCl D->E F Extract with DCM E->F G Wash with HCl, NaHCO3, Brine F->G H Dry and concentrate G->H I Purify by recrystallization or chromatography H->I

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed, proposed experimental protocols for the synthesis of novel phenoxazine and carbazole derivatives starting from 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. As the synthesis of heterocycles from this specific starting material is not yet documented in peer-reviewed literature, the following protocols are based on well-established, robust methodologies for analogous 2-phenoxyaniline substrates, particularly palladium-catalyzed intramolecular cyclization reactions.[1][2][3] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[4][5][6]

Proposed Synthetic Workflow

The overall proposed strategy involves the intramolecular cyclization of this compound to form two distinct classes of N-heterocycles: phenoxazines and carbazoles. This is achieved through palladium-catalyzed C-N and C-C bond formation, respectively.

G cluster_start Starting Material cluster_routes Synthetic Routes cluster_products Heterocyclic Products start This compound A Protocol 1: Pd-Catalyzed Intramolecular C-N Cyclization start->A Buchwald-Hartwig Amination B Protocol 2: Pd-Catalyzed Intramolecular C-H Amination start->B C-H Activation/ Amination P1 8-Bromo-2-(tert-butyl)-10H-phenoxazine A->P1 P2 8-Bromo-2-(tert-butyl)-9H-carbazole B->P2

Caption: Proposed synthetic routes from the starting material to target heterocycles.

Application Note 1: Proposed Synthesis of 8-Bromo-2-(tert-butyl)-10H-phenoxazine

Introduction: Phenoxazines are a class of tricyclic heterocyclic compounds that form the core structure of several dyes, pharmaceuticals, and biologically active molecules.[7] Derivatives of phenoxazine are known to exhibit a wide range of pharmacological properties, including anticancer, antitumor, antiviral, and antibacterial activities.[4][6][8][9] The proposed protocol details a palladium-catalyzed intramolecular Buchwald-Hartwig amination for the synthesis of a novel phenoxazine derivative. This reaction creates a C-N bond between the aniline nitrogen and the bromo-substituted aromatic ring.

Experimental Protocol:

  • Reagents and Setup:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 349.26 mg).

    • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg).

    • Add a suitable phosphine ligand, such as Xantphos (0.04 mmol, 23.1 mg).

    • Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg).

    • Evacuate and backfill the tube with argon gas three times.

  • Reaction:

    • Add anhydrous toluene (10 mL) via syringe.

    • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite.

    • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 8-Bromo-2-(tert-butyl)-10H-phenoxazine.

Quantitative Data (Hypothetical):

ParameterValue
Reaction Time18 hours
Yield75%
Purity (by HPLC)>98%
AppearanceOff-white solid
Molecular Weight268.16 g/mol

Application Note 2: Proposed Synthesis of 8-Bromo-2-(tert-butyl)-9H-carbazole

Introduction: Carbazoles are nitrogen-containing tricyclic aromatic heterocycles found in numerous natural products and synthetic compounds with significant biological activities.[5][10] The carbazole framework is a privileged scaffold in drug discovery, with derivatives showing anticancer, anti-inflammatory, and neuroprotective properties.[3][5] This protocol outlines a proposed synthesis of a novel carbazole derivative via a palladium-catalyzed intramolecular C-H amination, forming a C-C bond between the two aromatic rings of the starting diaryl amine.[2]

Experimental Protocol:

  • Reagents and Setup:

    • To a pressure-rated reaction vial, add this compound (1.0 mmol, 349.26 mg).

    • Add palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 22.4 mg).

    • Add a suitable ligand, such as 1,10-phenanthroline (0.2 mmol, 36.0 mg).

    • Add potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg) as the base.

    • Add a suitable oxidant, such as copper(II) acetate (Cu(OAc)₂, 2.0 mmol, 363.3 mg).

  • Reaction:

    • Add anhydrous dimethylformamide (DMF, 10 mL).

    • Seal the vial tightly and place it in a preheated oil bath at 120-140 °C.

    • Stir the mixture for 24-48 hours.

    • Monitor the reaction for the consumption of starting material using TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

    • Purify the residue by flash column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to afford the target 8-Bromo-2-(tert-butyl)-9H-carbazole.

Quantitative Data (Hypothetical):

ParameterValue
Reaction Time36 hours
Yield68%
Purity (by HPLC)>97%
AppearancePale yellow solid
Molecular Weight267.18 g/mol

Biological Signaling Pathway

Phenoxazine and its derivatives have been reported to induce apoptosis in cancer cells.[11] A potential mechanism involves the activation of the intrinsic apoptotic pathway through mitochondrial dysfunction. The diagram below illustrates this hypothetical signaling cascade.

G cluster_drug Drug Action cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Drug Bioactive Phenoxazine Derivative Bax Bax Activation Drug->Bax activates Bcl2 Bcl-2 Inhibition Drug->Bcl2 inhibits Mito Mitochondrion CytoC Cytochrome C Release Mito->CytoC Bax->Mito promotes pore formation Bcl2->Mito prevents pore formation Apaf1 Apaf-1 CytoC->Apaf1 binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for phenoxazine-induced apoptosis.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has led to the development of a wide array of small molecule kinase inhibitors as targeted therapeutic agents. Substituted anilines are a key pharmacophore in many of these inhibitors, serving as a versatile scaffold for achieving high potency and selectivity.

This document provides investigational application notes and detailed protocols for the prospective synthesis of novel kinase inhibitors using 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline as a key starting material. While direct synthesis of kinase inhibitors from this specific aniline is not yet documented in peer-reviewed literature, its structural motifs—a substituted phenoxyaniline core—are present in numerous potent kinase inhibitors. The protocols and data presented herein are based on established synthetic methodologies and structure-activity relationships (SAR) for analogous compounds and are intended to serve as a foundational guide for the exploration of new chemical space in kinase inhibitor discovery.

Proposed Kinase Targets and Rationale

Based on the structural features of this compound, several kinase families are proposed as potential targets for inhibitors derived from this scaffold. The phenoxy-aniline moiety is a known hinge-binding motif for several tyrosine kinases.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in various cancers, particularly non-small cell lung cancer. Anilinoquinazolines are a well-established class of EGFR inhibitors.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division, and its aberrant signaling is implicated in several cancers.

  • Src family kinases: Non-receptor tyrosine kinases that play a role in cell proliferation, differentiation, and motility.

  • c-Jun N-terminal Kinases (JNK): A group of mitogen-activated protein kinases (MAPKs) involved in stress signaling, apoptosis, and inflammation.

The bulky tert-butyl group may confer selectivity by interacting with specific hydrophobic pockets within the kinase active site, while the bromo substituent offers a potential vector for further chemical modification or can contribute to binding affinity through halogen bonding.

Quantitative Data from Analogous Inhibitors

The following table summarizes the inhibitory activities of kinase inhibitors that share structural similarities with derivatives of this compound. This data is provided to offer a benchmark for the potential potency of newly synthesized compounds.

Kinase Inhibitor ClassTarget Kinase(s)Representative IC50 Values (nM)Reference Compound Structure
AnilinoquinazolinesEGFR0.029 - 1.54-(3-bromophenyl)amino-6,7-dimethoxyquinazoline
CLK1, GSK-3α/β1500, 3000N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine[1]
2-PhenoxypyridinesJNK310 - 100Substituted 2-phenoxypyridines
Pyrido[2,3-d]pyrimidinesPDGFr, FGFr, c-src31, 88, 31PD 173074[2]
Pyrazole-based InhibitorsAkt161GSK2141795 analog[3]

Experimental Protocols

The following protocols describe a proposed synthetic route to a novel anilino-pyrimidine kinase inhibitor starting from this compound. This approach is based on well-established nucleophilic aromatic substitution (SNAr) reactions common in the synthesis of this class of inhibitors.

Protocol 1: Synthesis of N-(5-Bromo-2-(4-(tert-butyl)phenoxy)phenyl)pyrimidin-4-amine (A Hypothetical Kinase Inhibitor)

This protocol outlines a two-step synthesis. The first step involves the synthesis of a key intermediate, and the second is the coupling with the starting aniline.

Materials:

  • This compound

  • 2,4-dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step 1: Synthesis of 4-chloro-N-(pyrimidin-2-yl)aniline (Intermediate) This is a general procedure for creating a common intermediate for aniline coupling.

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol, add diisopropylethylamine (DIPEA) (1.2 eq).

  • Add a solution of a generic aniline (e.g., aniline itself, 1.0 eq) in n-butanol dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 117°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-chloro-N-aryl-pyrimidin-2-amine intermediate.

Step 2: Coupling of this compound with 4-chloropyrimidine intermediate

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the 4-chloropyrimidine intermediate from Step 1 (1.1 eq) in n-butanol.

  • Add a catalytic amount of a strong acid (e.g., HCl in dioxane).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

Protocol 2: Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for evaluating the inhibitory activity of the newly synthesized compound against a panel of kinases using a luminescence-based assay.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinases (e.g., EGFR, VEGFR2, PDGFRβ, Src)

  • ATP

  • Kinase-specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • In a 384-well plate, add the kinase, the substrate peptide, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds ADP ADP EGFR->ADP P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Inhibitor Anilino-pyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Downstream Downstream Signaling (Ras-Raf-MEK-ERK) P_EGFR->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Proposed mechanism of action for an EGFR inhibitor.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: this compound & 2,4-Dichloropyrimidine Reaction SNAr Reaction (n-Butanol, DIPEA, Reflux) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Assay Kinase Inhibition Assay (IC50 Determination) Characterization->Assay Data Data Analysis (SAR Studies) Assay->Data

Caption: Workflow for synthesis and evaluation of a novel kinase inhibitor.

Conclusion

The starting material, this compound, represents a promising, yet unexplored, scaffold for the development of novel kinase inhibitors. The protocols and data presented in these application notes, derived from established knowledge of analogous compounds, provide a solid framework for researchers to begin synthesizing and evaluating new chemical entities. The unique combination of a phenoxyaniline core with bromo and tert-butyl substitutions offers opportunities for developing potent and selective inhibitors against a range of clinically relevant kinase targets. Further investigation into the synthesis and biological activity of derivatives of this compound is highly encouraged.

References

Application Note & Protocol: Derivatization of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The privileged diphenyl ether scaffold is a common motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The starting material, 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline, combines this core structure with a reactive aniline and a bromine atom, offering multiple points for chemical modification. This application note provides detailed protocols for the derivatization of this compound to generate a small, focused library of analogs for biological screening. The derivatization strategies focus on N-acylation of the aniline moiety and Suzuki-Miyaura cross-coupling at the bromine position, allowing for the exploration of the structure-activity relationship (SAR) around this novel scaffold. The synthesized derivatives can be subjected to a variety of biological assays to identify potential lead compounds for drug discovery programs.

Derivatization Strategies

Two primary derivatization strategies are proposed to maximize structural diversity from the starting material. The first approach involves the acylation of the primary amine to introduce a variety of amide functionalities. The second approach utilizes the bromine atom for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl and heteroaryl groups.

Diagram of Derivatization Workflow

Derivatization_Workflow cluster_acylation N-Acylation cluster_suzuki Suzuki-Miyaura Coupling start This compound acyl_reagents Acyl Halides / Anhydrides (R-COCl or (RCO)2O) start->acyl_reagents Base, Solvent suzuki_reagents Aryl/Heteroaryl Boronic Acids (Ar-B(OH)2) start->suzuki_reagents Pd Catalyst, Base, Solvent acylated_products N-Acylated Derivatives acyl_reagents->acylated_products screening Biological Screening acylated_products->screening Biological Screening suzuki_products C-C Coupled Derivatives suzuki_reagents->suzuki_products suzuki_products->screening Biological Screening

Caption: Derivatization workflow for this compound.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the acylation of the aniline nitrogen of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the aryl bromide with a boronic acid.[1][2][3]

Materials:

  • This compound or its N-acylated derivative

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • In a Schlenk flask, combine this compound (or its derivative) (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized derivatives.

Diagram of Biological Screening Workflow

Biological_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Tertiary Screening cluster_lead Lead Optimization start Synthesized Derivatives Library primary_assay High-Throughput Screening (HTS) (e.g., Cell Viability Assay @ 10 µM) start->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response Active Hits selectivity Selectivity Profiling (Normal vs. Cancer Cell Lines) dose_response->selectivity mechanism Mechanism of Action Studies (e.g., Kinase Panel, Apoptosis Assay) selectivity->mechanism lead_opt Structure-Activity Relationship (SAR) Studies mechanism->lead_opt Promising Candidates

Caption: Tiered biological screening workflow for derivative evaluation.

Protocol 3: Primary Cell Viability Assay

This protocol outlines a primary high-throughput screening (HTS) assay to identify compounds with cytotoxic effects against a cancer cell line (e.g., MCF-7 breast cancer cell line).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™)

  • Phosphate-buffered saline (PBS)

  • 384-well clear-bottom black plates

  • Multichannel pipette and automated liquid handler

Procedure:

  • Seed MCF-7 cells into 384-well plates at a density of 2,500 cells per well in 40 µL of complete growth medium and incubate for 24 hours.

  • Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions to create a working solution for single-point screening (e.g., 10 µM final concentration).

  • Add 10 µL of the compound working solution to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of the resazurin-based reagent to each well and incubate for 1-2 hours.

  • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits".

Data Presentation

Quantitative data from the biological screening should be summarized in a clear and structured table to facilitate comparison and SAR analysis.

Table 1: Hypothetical Biological Activity Data for Derivatized Compounds

Compound IDR Group (Acylation)Ar Group (Suzuki)% Inhibition @ 10 µM (MCF-7)IC₅₀ (µM) (MCF-7)
Parent -H-Br5.2> 100
AC-01 -COCH₃-Br15.885.3
AC-02 -COPh-Br25.462.1
SZ-01 -H-Phenyl45.112.5
SZ-02 -H-4-Pyridyl68.75.8
SZ-03 -H-3-Thienyl55.39.2
AC-SZ-01 -COCH₃-4-Pyridyl85.91.2
Hypothetical Signaling Pathway

The derivatized compounds, particularly those showing potent anti-cancer activity, may exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival. A hypothetical target could be a protein kinase within a pathway such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Derivative (e.g., AC-SZ-01) Inhibitor->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

The protocols and workflows detailed in this application note provide a comprehensive framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized analogs. By systematically exploring the chemical space around this novel scaffold, researchers can identify promising hit compounds for further optimization and development into potential therapeutic agents. The modular nature of the synthetic routes allows for the generation of a diverse library, increasing the probability of discovering compounds with desired biological activities.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the scale-up synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline, a key intermediate in pharmaceutical and materials science research. The synthesis is based on the Ullmann condensation reaction, a robust and widely used method for the formation of diaryl ethers. These application notes offer a comprehensive guide, including experimental protocols, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

This compound is a substituted diphenyl ether derivative. The core structure, featuring a bromine atom and a bulky tert-butyl group, makes it a valuable building block for the synthesis of more complex molecules. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is the chosen synthetic route for this scale-up protocol.[1][2][3] This reaction is well-established for its reliability in forming C-O bonds between aryl halides and phenols.[1][4] While traditionally requiring harsh reaction conditions, modern modifications with soluble copper catalysts and specific ligands have improved yields and broadened the substrate scope.[1][3]

Synthetic Pathway

The synthesis of this compound is achieved via a copper-catalyzed Ullmann condensation between 2-amino-4-bromophenol and 1-(tert-butyl)-4-iodobenzene.

Reaction Scheme:

References

Application Note: Quantitative Analysis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline using High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed analytical method for the quantification of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline, a key intermediate in various synthetic processes. Due to the lack of specific published methods for this analyte, a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection has been developed and is presented here as a reliable approach for its determination in solution. The described protocol is suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is an aromatic amine derivative whose accurate quantification is crucial for process monitoring, quality assurance of starting materials, and impurity profiling in pharmaceutical development. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of such non-volatile and thermally labile compounds. This document provides a comprehensive protocol for the quantification of this compound using RP-HPLC with UV detection, including sample preparation, chromatographic conditions, and typical method validation parameters.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound reference standard (≥98% purity)

  • Solvent: Acetonitrile (HPLC grade)

  • Solvent: Methanol (HPLC grade)

  • Reagent: Formic acid (analytical grade)

  • Water: Deionized water (18.2 MΩ·cm)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Data acquisition and processing software.

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serial dilution of the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of sample diluent to achieve an expected concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions
ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 10 minutes; hold at 95% B for 2 minutes; return to 60% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection Wavelength 240 nm (or as determined by UV scan of the analyte)

Data Presentation

The following table summarizes the typical quantitative data expected from the validation of this analytical method. These values are representative and should be confirmed during in-house method validation.

Validation ParameterTypical Acceptance CriteriaRepresentative Results
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (n=6)≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) S/N ≥ 30.3 µg/mL
Limit of Quantification (LOQ) S/N ≥ 101.0 µg/mL

Visualizations

The following diagrams illustrate the key workflows and relationships in this analytical protocol.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ref_std Reference Standard stock_sol Stock Solution (1000 µg/mL) ref_std->stock_sol Dissolve work_std Working Standards (1-100 µg/mL) stock_sol->work_std Dilute injection Inject into HPLC work_std->injection sample Test Sample sample_sol Sample Solution sample->sample_sol Dissolve & Filter sample_sol->injection separation C18 Column Separation injection->separation detection UV Detection at 240 nm separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Sample Concentration detection->quantification calibration->quantification report Final Report quantification->report

Caption: HPLC Experimental Workflow for Quantification.

logical_relationship cluster_input Inputs cluster_output Outputs Analyte Analyte Purity Result Reliable Quantification Analyte->Result Method Method Parameters Method->Result System System Suitability System->Result Accuracy Accuracy Precision Precision Linearity Linearity Result->Accuracy Result->Precision Result->Linearity

Application Notes and Protocols: 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline in the Synthesis of High-Performance Poly(ether imide)s

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is an aromatic diamine with potential applications as a monomer in the synthesis of high-performance polymers. Its unique structure, featuring a bulky tert-butyl group and a reactive bromo substituent, offers opportunities to create polymers with tailored properties such as enhanced solubility, thermal stability, and potential for post-polymerization modification. This document outlines a potential application of this compound in the synthesis of novel poly(ether imide)s (PEIs) for advanced materials applications.

Hypothetical Application: Synthesis of a Novel Soluble and Flame-Retardant Poly(ether imide)

The presence of the bulky tert-butyl group is expected to disrupt polymer chain packing, leading to enhanced solubility in common organic solvents, a common challenge in the processing of aromatic polyimides. The bromo substituent can impart flame-retardant properties and also serve as a site for subsequent chemical modifications to fine-tune the polymer's characteristics.

Data Presentation

The following table summarizes the expected properties of a hypothetical poly(ether imide) synthesized from this compound and a common dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). These values are based on typical properties of poly(ether imide)s reported in the literature.

PropertyExpected ValueMethod of Measurement
Inherent Viscosity (dL/g)0.75 - 0.95Ubbelohde viscometer, NMP, 30°C
Glass Transition (Tg, °C)250 - 280Differential Scanning Calorimetry (DSC)
5% Weight Loss Temp (°C)> 500Thermogravimetric Analysis (TGA)
Tensile Strength (MPa)90 - 110Universal Testing Machine
Tensile Modulus (GPa)2.5 - 3.5Universal Testing Machine
Elongation at Break (%)5 - 10Universal Testing Machine
SolubilitySoluble in NMP, DMAc, m-cresolVisual Inspection

Experimental Protocols

1. Synthesis of Poly(amic acid) (PAA) Precursor:

This protocol describes the synthesis of the poly(amic acid) precursor via the reaction of this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

  • Materials:

    • This compound (1.0 mmol, 320.22 g/mol )

    • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (1.0 mmol, 444.24 g/mol )

    • N-Methyl-2-pyrrolidone (NMP), anhydrous

    • Nitrogen gas

  • Procedure:

    • In a 50 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound in 10 mL of anhydrous NMP.

    • Stir the solution at room temperature under a nitrogen atmosphere until the diamine is completely dissolved.

    • Slowly add an equimolar amount of 6FDA to the solution in small portions over 30 minutes.

    • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms.

    • The resulting viscous solution of poly(amic acid) can be used directly for the next step or precipitated in methanol to isolate the PAA.

2. Chemical Imidization to Poly(ether imide) (PEI):

This protocol describes the conversion of the poly(amic acid) to the final poly(ether imide) via chemical imidization.

  • Materials:

    • Poly(amic acid) solution from the previous step

    • Acetic anhydride

    • Pyridine

    • Methanol

  • Procedure:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride (4.0 mmol) and pyridine (2.0 mmol) as the dehydrating agent and catalyst, respectively.

    • Stir the mixture at room temperature for 1 hour and then at 80°C for 4 hours.

    • After cooling to room temperature, pour the polymer solution into a large excess of methanol with vigorous stirring.

    • The precipitated fibrous poly(ether imide) is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 120°C for 12 hours.

Visualizations

Synthesis_Pathway Diamine This compound PAA Poly(amic acid) Precursor Diamine->PAA NMP, RT, 24h Dianhydride 6FDA Dianhydride->PAA PEI Poly(ether imide) PAA->PEI Acetic Anhydride, Pyridine, 80°C

Caption: Synthesis pathway for the poly(ether imide).

Experimental_Workflow A 1. Dissolve Diamine in NMP B 2. Add Dianhydride A->B C 3. Polymerize to Poly(amic acid) B->C D 4. Chemical Imidization C->D E 5. Precipitate in Methanol D->E F 6. Filter and Dry Polymer E->F

Caption: Experimental workflow for PEI synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. The information is designed to help improve reaction yields and address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a copper-catalyzed cross-coupling reaction, specifically an Ullmann condensation or a similar modern variation. This reaction involves the coupling of an activated aryl halide with a phenol.

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis generally utilizes one of the following combinations of starting materials:

  • Route A: 2,5-dibromoaniline and 4-(tert-butyl)phenol.

  • Route B: 5-bromo-2-fluoroaniline and 4-(tert-butyl)phenol.

  • Route C: 2-amino-4-bromophenol and 4-(tert-butyl)phenylboronic acid (this would be a Chan-Lam coupling, a related copper-catalyzed reaction).

The choice of starting material often depends on commercial availability, cost, and the specific reaction conditions to be employed.

Q3: What are the key parameters that influence the reaction yield?

A3: Several factors critically affect the yield of the synthesis:

  • Catalyst System: The choice of the copper source (e.g., CuI, CuBr, Cu(OAc)₂) and the ligand is crucial.

  • Base: The strength and type of base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) can significantly impact the reaction rate and yield.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used.

  • Temperature: Ullmann-type reactions typically require elevated temperatures, often in the range of 100-180 °C.

  • Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is often recommended to prevent oxidation of the catalyst and other reagents.

Q4: What are some common side reactions that can lower the yield?

A4: Potential side reactions include:

  • Homocoupling: Self-coupling of the aryl halide or the phenol can occur.

  • Reduction: The aryl halide may be reduced, leading to the formation of bromoaniline.

  • Degradation: Starting materials or the product may degrade at high temperatures.

  • Hydroxylation: The aryl halide can react with hydroxide ions if present, leading to the corresponding phenol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently high reaction temperature. 3. Inappropriate base or solvent. 4. Poor quality of starting materials.1. Use a fresh, high-purity copper catalyst and ligand. Consider pre-forming a copper-ligand complex. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, DMSO, NMP). 4. Purify starting materials before use. Ensure 4-(tert-butyl)phenol is dry.
Formation of Significant Byproducts 1. Homocoupling of starting materials. 2. Reaction temperature is too high, leading to degradation. 3. Presence of oxygen.1. Use a ligand that promotes the desired cross-coupling over homocoupling. Adjust the stoichiometry of the reactants. 2. Optimize the reaction temperature to the minimum required for a reasonable reaction rate. 3. Ensure the reaction is carried out under a strictly inert atmosphere (N₂ or Ar).
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Product is an oil or difficult to crystallize.1. Drive the reaction to completion by increasing the reaction time or temperature. Use a slight excess of one of the reactants. 2. Employ column chromatography with a carefully selected solvent system. An acidic or basic wash of the organic extract may help remove certain impurities. 3. Attempt crystallization from different solvent systems (e.g., heptane/ethyl acetate). If it remains an oil, purification by column chromatography is the best option.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via a copper-catalyzed Ullmann condensation.

Protocol 1: Using 2,5-Dibromoaniline and 4-(tert-butyl)phenol

Materials:

  • 2,5-Dibromoaniline

  • 4-(tert-butyl)phenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromoaniline (1.0 eq), 4-(tert-butyl)phenol (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Parameter Value
Reactant 1 2,5-Dibromoaniline
Reactant 2 4-(tert-butyl)phenol
Catalyst CuI (10 mol%)
Ligand 1,10-Phenanthroline (20 mol%)
Base K₂CO₃ (2.0 eq)
Solvent DMF
Temperature 120-140 °C
Reaction Time 12-24 h
Typical Yield 60-80%

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2,5-Dibromoaniline 4-(tert-butyl)phenol Mixing Combine reactants, reagents, and solvent under inert atmosphere Reactants->Mixing Reagents CuI, Ligand, Base Reagents->Mixing Solvent Anhydrous DMF Solvent->Mixing Heating Heat to 120-140 °C with stirring Mixing->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and quench with water Monitoring->Quenching Extraction Extract with ethyl acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Issue Check_Temp Is reaction temperature optimal (120-140 °C)? Start->Check_Temp Check_Catalyst Is the catalyst system (Cu salt + ligand) active? Check_Temp->Check_Catalyst Yes Increase_Temp Optimize temperature Check_Temp->Increase_Temp No Check_Base Is the base strong enough and anhydrous? Check_Catalyst->Check_Base Yes New_Catalyst Use fresh catalyst/ligand Check_Catalyst->New_Catalyst No Check_Atmosphere Was the reaction run under inert atmosphere? Check_Base->Check_Atmosphere Yes Change_Base Screen other bases (e.g., Cs₂CO₃) Check_Base->Change_Base No Inert_Atmosphere Ensure strict inert conditions Check_Atmosphere->Inert_Atmosphere No Success Improved Yield Check_Atmosphere->Success Yes Increase_Temp->Check_Catalyst New_Catalyst->Check_Base Change_Base->Check_Atmosphere Inert_Atmosphere->Success

Caption: Troubleshooting decision tree for low yield in the synthesis.

optimizing ligand and base for Buchwald-Hartwig synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing the Buchwald-Hartwig amination for the synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Buchwald-Hartwig coupling of this compound?

The primary challenges with this substrate are related to its electronic and steric properties. The aniline and phenoxy groups are electron-donating, making the aryl bromide electron-rich, which can slow the initial oxidative addition step of the catalytic cycle. Additionally, the bulky phenoxy group ortho to the bromine atom creates significant steric hindrance, which can impede the approach of the palladium catalyst and the amine coupling partner.

Q2: What is the best starting point for selecting a ligand for this reaction?

For sterically hindered and electron-rich aryl bromides, bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective. These ligands promote the formation of the monoligated palladium species, which is highly active and can accelerate both the oxidative addition and the final reductive elimination steps.

Q3: Which palladium precatalyst is recommended?

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, palladium precatalysts are often more reliable and efficient.[1] These complexes, often referred to as G3 or G4 precatalysts, generate the active Pd(0) catalyst more cleanly and efficiently, leading to more reproducible results and potentially lower catalyst loadings.[1]

Q4: How does the choice of base impact the reaction?

The base plays a crucial role in deprotonating the amine nucleophile (or the palladium-amine complex) to form the palladium-amido intermediate necessary for reductive elimination.[2][3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with sensitive functional groups on the substrates.[1][4] Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher reaction temperatures or longer reaction times to achieve good conversion.[1]

Q5: What are common side reactions to watch out for?

The most common side reactions in Buchwald-Hartwig aminations are hydrodehalogenation (replacement of the bromine with a hydrogen atom) and the formation of diarylamines if the aniline substrate itself acts as a nucleophile. Careful selection of the ligand and reaction conditions can help minimize these undesired pathways.[2]

Ligand and Base Selection Guide

Optimizing the ligand and base is critical for a successful reaction. The following tables summarize recommended starting points for the coupling of this compound.

Table 1: Recommended Ligands for Sterically Hindered Aryl Bromides

Ligand NameStructure TypeKey FeaturesTypical Use Cases
XPhos Dialkylbiaryl phosphineVery bulky and electron-rich.[5]A general, highly active ligand for a wide range of aryl halides, including challenging, sterically hindered substrates.
RuPhos Dialkylbiaryl phosphineFeatures a cyclohexyl group on the phosphorus atom, providing high activity.Excellent for coupling with a variety of primary and secondary amines, including anilines.[6]
BrettPhos Dialkylbiaryl phosphineExtremely bulky ligand designed for challenging couplings.[4][6]Particularly effective for reactions involving primary amines and substrates prone to side reactions.[7]
tBuXPhos Dialkylbiaryl phosphineA highly effective ligand for couplings in various solvents, including water.[8]Useful for a broad scope of amines and amides with aryl bromides and chlorides.[8]

Table 2: Common Bases for Buchwald-Hartwig Amination

BasepKa of Conjugate AcidClassProperties and Recommendations
NaOtBu ~19Strong AlkoxideHighly effective and widely used. Can be sensitive to moisture. Not suitable for substrates with base-labile groups (e.g., esters).[1][9]
LHMDS ~26Strong AmideVery strong base. Can provide good tolerance for proton-donating functional groups like hydroxyls.[4]
K₃PO₄ ~12.3Weak InorganicA mild and effective base for many couplings. Good functional group tolerance.[1]
Cs₂CO₃ ~10.3Weak InorganicGood solubility in many organic solvents. A common choice when optimizing reactions with sensitive substrates.[1]

Troubleshooting Guide

// Start Node start [label="Problem: Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Main Cause Nodes cause1 [label="Cause: Inactive Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause: Steric Hindrance / Poor Reactivity", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause: Side Reactions Dominating", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Cause: Poor Solubility", fillcolor="#FBBC05", fontcolor="#202124"];

// Solution Nodes for Cause 1 sol1a [label="Solution: Use a Palladium Precatalyst\n(e.g., XPhos Pd G3) for reliable\nPd(0) generation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Solution: Ensure anhydrous and oxygen-free\nconditions. Use freshly opened solvents\nand degas the reaction mixture.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1c [label="Solution: Check quality of ligand and base.\nUse high-purity reagents.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solution Nodes for Cause 2 sol2a [label="Solution: Screen bulky biarylphosphine ligands\n(e.g., XPhos, RuPhos, BrettPhos)\nto enhance catalyst activity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Solution: Increase reaction temperature.\nMonitor for decomposition.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2c [label="Solution: Switch to a stronger base (e.g., NaOtBu or LHMDS)\nto accelerate the deprotonation step.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solution Nodes for Cause 3 sol3a [label="Solution: If hydrodehalogenation is observed,\nuse a more sterically hindered ligand\n(e.g., BrettPhos).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3b [label="Solution: Lower the reaction temperature or\nreduce reaction time to minimize\nproduct decomposition or side reactions.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solution Nodes for Cause 4 sol4a [label="Solution: Screen alternative solvents\n(e.g., Toluene, Dioxane, 2-MeTHF).\nConsider a solvent mixture.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4b [label="Solution: Ensure the base is well-dispersed.\nGrinding inorganic bases or vigorous\nstirring can improve reaction rates.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> cause1; start -> cause2; start -> cause3; start -> cause4;

cause1 -> {sol1a, sol1b, sol1c} [dir=back]; cause2 -> {sol2a, sol2b, sol2c} [dir=back]; cause3 -> {sol3a, sol3b} [dir=back]; cause4 -> {sol4a, sol4b} [dir=back]; } A decision tree for troubleshooting low reaction yield.

Q: My reaction shows very low conversion of the starting aryl bromide. What should I try first? A: Low conversion is often due to an insufficiently active catalyst system or non-optimal reaction conditions.

  • Evaluate Your Catalyst System: If you are using a simple palladium salt like Pd(OAc)₂, consider switching to a more active and reliable palladium precatalyst, such as a G3 or G4 palladacycle complexed with a bulky biarylphosphine ligand (e.g., XPhos or RuPhos).[1]

  • Increase Reaction Temperature: The steric hindrance of the substrate may require more thermal energy. Gradually increase the temperature (e.g., from 80°C to 110°C) and monitor the reaction progress.

  • Switch to a Stronger Base: If you are using a weak base like K₃PO₄, it may not be strong enough for efficient deprotonation. Switching to NaOtBu or LHMDS can significantly increase the reaction rate.[10]

Q: I'm observing a significant amount of the debrominated starting material. How can I prevent this? A: The formation of the hydrodehalogenated product is a common side reaction. This can often be suppressed by modifying the ligand and base.

  • Use a More Hindered Ligand: Ligands like BrettPhos are specifically designed to be very bulky, which can disfavor the pathways leading to hydrodehalogenation.[4]

  • Optimize the Base: Sometimes, the choice of base can influence the rate of side reactions. Screening different bases (e.g., comparing NaOtBu to Cs₂CO₃) may identify a condition that favors the desired C-N bond formation.

Q: The reaction works, but the results are not reproducible. What could be the cause? A: Lack of reproducibility often points to sensitivity to air, moisture, or reagent quality.

  • Strictly Anhydrous and Inert Conditions: Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas like argon. Use anhydrous solvents and high-purity reagents.[4]

  • Reagent Quality: The quality of the palladium catalyst, ligand, and especially the base can vary between batches. Use reagents from a reliable supplier.[7]

  • Physical Properties of the Base: For solid inorganic bases, particle size and surface area can dramatically affect the reaction rate.[1] Grinding the base before use or ensuring vigorous stirring can improve consistency.[1]

Experimental Protocols

Protocol 1: High-Throughput Screening of Ligand and Base

This protocol describes a general method for rapidly screening multiple ligands and bases in parallel using a 96-well plate format to identify optimal reaction conditions.[11][12]

// Connections prep1 -> dose2; prep2 -> dose3; prep3 -> dose4; dose1 -> dose2 -> dose3 -> dose4 -> react1 -> react2 -> react3; } Workflow for high-throughput ligand and base screening.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., BrettPhos Pd G3)

  • Selected ligands (e.g., XPhos, RuPhos)

  • Selected bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • 96-well reaction block with magnetic stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation (in a glovebox):

    • Prepare a stock solution of the aryl bromide (e.g., 0.2 M in toluene).

    • Prepare a stock solution of the amine (e.g., 0.24 M in toluene).

    • Prepare individual stock solutions for each palladium precatalyst/ligand combination to be tested (e.g., 0.01 M Pd).

    • Dispense the solid bases into the appropriate wells of the 96-well plate (e.g., 1.5 equivalents per reaction).

  • Reaction Assembly:

    • To each well, add the aryl bromide stock solution (e.g., 100 µL, 0.02 mmol).

    • Add the amine stock solution to each well (e.g., 100 µL, 0.024 mmol).

    • Add the appropriate catalyst/ligand stock solution to each well (e.g., 20 µL, 1-2 mol% Pd).

  • Reaction:

    • Seal the 96-well plate securely with a cap mat.

    • Place the plate on a heating block with magnetic stirring. Heat to the desired temperature (e.g., 100°C) for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling, unseal the plate. Add an internal standard and a quenching solvent.

    • Analyze a small aliquot from each well by LC-MS or GC-MS to determine the relative conversion and yield.

Protocol 2: Recommended Starting Conditions

Based on literature for similar sterically hindered and electron-rich substrates, the following protocol provides a robust starting point for optimization.

Reaction Scheme: Synthesis of the target coupled product via Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • XPhos Pd G3 precatalyst (2 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound, NaOtBu, and the XPhos Pd G3 precatalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe, followed by the amine coupling partner.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

// Nodes representing species in the cycle pd0 [label="Pd(0)L", fillcolor="#FBBC05", fontcolor="#202124"]; pdII_complex [label="Ar-Pd(II)-Br(L)", fillcolor="#FFFFFF"]; pdII_amido [label="Ar-Pd(II)-NR'R''(L)", fillcolor="#FFFFFF"];

// Nodes representing reactants and products arbr [label="Ar-Br", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine [label="R'R''NH", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; product [label="Ar-NR'R''", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; baseHBr [label="[Base-H]+Br-", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges representing reaction steps pd0 -> pdII_complex [label=" Oxidative\n Addition"]; arbr -> pdII_complex [style=dashed];

pdII_complex -> pdII_amido [label=" Amine Coordination\n & Deprotonation"]; amine -> pdII_complex [style=dashed]; base -> pdII_complex [style=dashed];

pdII_amido -> pd0 [label=" Reductive\n Elimination"]; pdII_amido -> product [style=dashed]; pdII_complex -> baseHBr [style=dashed];

// Invisible nodes for layout {rank=same; arbr; amine; base;} {rank=same; product; baseHBr;} } The Buchwald-Hartwig catalytic cycle.

References

preventing homocoupling in Suzuki reactions with 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Suzuki Coupling Reactions

Topic: Preventing Homocoupling with 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate homocoupling side reactions during Suzuki coupling of this compound and similar electron-rich aryl bromides.

Troubleshooting Guide: Boronic Acid Homocoupling

Initial Query: "I am observing a significant amount of boronic acid homocoupling byproduct in my Suzuki reaction. How can I resolve this?"

Homocoupling is a common side reaction in Suzuki coupling, primarily promoted by the presence of oxygen and the palladium(II) catalyst species.[1][2][3] The following table outlines the most common causes and their respective solutions.

Potential CauseRecommended SolutionExperimental Protocol / Key Considerations
Presence of Dissolved Oxygen Rigorous deoxygenation of the reaction mixture.Protocol: Before adding the catalyst, perform a subsurface sparge of the solvent and reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes.[1][4] Maintaining a positive pressure of inert gas throughout the reaction is crucial. Simple vacuum/inert gas backfill cycles may not be sufficient to remove all trace oxygen.[5]
Use of Pd(II) Precatalyst Switch to a Pd(0) precatalyst or add a mild reducing agent.Pd(0) Source: Use a precatalyst like Pd₂(dba)₃.[6] Reducing Agent: Introduce a mild reducing agent such as potassium formate (HCO₂K) to the reaction mixture. This minimizes the concentration of free Pd(II) without disrupting the catalytic cycle.[1][4][5]
Slow Oxidative Addition Employ bulky, electron-rich phosphine ligands.Ligand Selection: Use ligands like SPhos, XPhos, or P(t-Bu)₃. These ligands accelerate the rate-determining oxidative addition step for electron-rich bromides, allowing the desired cross-coupling to outcompete the homocoupling pathway.[7][8][9]
Suboptimal Reagent Addition Order Add the boronic acid or its derivative last.Procedure: Pre-heat the mixture of the aryl bromide, base, catalyst, and ligand in the deoxygenated solvent for 10-15 minutes at 60-80°C before adding the boronic acid.[2] Alternatively, a slow addition of the boronic acid/ester solution via syringe pump can be highly effective.[5]
Boronic Acid Instability Use a more stable boronic acid derivative.Derivatization: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[9] N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) adducts are also highly stable, air-stable solids that can be used directly.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for deoxygenating the reaction solvent?

For maximum oxygen removal, subsurface sparging is highly effective.[1] This involves bubbling an inert gas (nitrogen or argon) directly through the liquid solvent for an extended period (15-30 minutes). This is generally more efficient than freeze-pump-thaw cycles for the scale of most lab syntheses and is more thorough than simply applying a vacuum and backfilling with inert gas, which can leave significant amounts of oxygen in the reactor headspace.[5]

Q2: How does potassium formate work to prevent homocoupling?

Potassium formate acts as a mild reducing agent. Its role is to reduce any Pd(II) species that may form from oxidation by trace oxygen back to the active Pd(0) state.[1][4] This minimizes the concentration of Pd(II) available to participate in the stoichiometric homocoupling of the boronic acid, without being so strongly reducing that it interferes with the desired oxidative addition step of the catalytic cycle.[5]

Q3: Should I always use a Pd(0) precatalyst instead of a Pd(II) source like Pd(OAc)₂?

Using a Pd(0) precatalyst like Pd₂(dba)₃ can be advantageous as it allows the catalytic cycle to begin without requiring an initial reduction step.[6] When you start with a Pd(II) source, the catalyst can be reduced to Pd(0) in situ by reacting with two equivalents of the boronic acid, which generates one equivalent of the homocoupled byproduct before the main cycle even starts.[3] If you must use a Pd(II) precatalyst, adding a mild reducing agent or ensuring rapid and efficient oxidative addition with the right ligand is critical.

Q4: My substrate, this compound, is electron-rich. How does this influence homocoupling?

Electron-rich aryl bromides can undergo oxidative addition to the Pd(0) center more slowly than electron-deficient ones.[8] This slower rate for the desired first step of the catalytic cycle provides a larger window of opportunity for competing side reactions, like the homocoupling of the boronic acid, to occur. To counteract this, it is essential to use a catalytic system with bulky, electron-rich ligands (e.g., biaryl phosphines like XPhos) that are known to accelerate oxidative addition.[7][12]

Q5: How can protecting the boronic acid as a DABO (diethanolamine) adduct help, and is it difficult to do?

Boronic acids can be unstable and prone to side reactions like protodeboronation and homocoupling.[8][10] Reacting them with diethanolamine is a simple and effective way to protect them. The resulting N,N-diethanolaminoboronates (DABO) are typically air- and water-stable crystalline solids.[10] These can be used directly in Suzuki reactions, often with improved outcomes. The boronic acid is simply mixed with diethanolamine in a solvent like methylene chloride, and the stable adduct often precipitates out and can be isolated by filtration.[10]

Optimized Experimental Protocol

This protocol is designed to minimize homocoupling for the Suzuki reaction of this compound with a generic arylboronic acid.

1. Reagent and Glassware Preparation:

  • Thoroughly flame-dry all glassware under vacuum and allow it to cool under a positive pressure of argon or nitrogen.

  • Deoxygenate the chosen solvent (e.g., Toluene/H₂O, 2-MeTHF, or Dioxane/H₂O) by sparging with argon for 30 minutes prior to use.

2. Reaction Assembly:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.), and potassium formate (0.5-1.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the deoxygenated solvent via cannula or syringe.

3. Reaction Execution:

  • With vigorous stirring, sparge the resulting slurry with argon via a long needle for an additional 10 minutes.

  • Heat the mixture to the desired temperature (e.g., 90-100 °C).

  • In a separate flame-dried flask, dissolve the arylboronic acid or boronate ester (1.1-1.3 equiv.) in a minimum amount of deoxygenated solvent.

  • Slowly add the boronic acid solution to the heated reaction mixture over 30-60 minutes using a syringe pump.

  • Maintain the reaction at temperature under a positive pressure of argon and monitor by TLC or LC-MS until the starting material is consumed.

4. Work-up and Purification:

  • Cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving the issue of homocoupling in a Suzuki reaction.

G start Homocoupling Observed? check_o2 Is the reaction rigorously deoxygenated? start->check_o2 Yes implement_deox Action: Implement subsurface inert gas sparging of all reagents and solvents. check_o2->implement_deox No check_reagents What is the order of addition? check_o2->check_reagents Yes success Problem Resolved implement_deox->success implement_order Action: Add boronic acid (or derivative) last, preferably via slow addition. check_reagents->implement_order Boronic acid added first check_catalyst What is the catalyst system (Pd source/ligand)? check_reagents->check_catalyst Boronic acid added last implement_order->success implement_catalyst Action: Use a Pd(0) source and/or a bulky, electron-rich phosphine ligand (e.g., SPhos). check_catalyst->implement_catalyst Pd(II) source or suboptimal ligand consider_additives Have additives or boronic acid derivatives been tried? check_catalyst->consider_additives Optimal system (e.g., Pd(0)/SPhos) implement_catalyst->success implement_additives Action: Add a mild reducing agent (e.g., HCO2K) or use a more stable boronate ester (e.g., pinacol). consider_additives->implement_additives No consider_additives->success Yes, problem persists. (Consult specialist) implement_additives->success

Caption: Troubleshooting workflow for Suzuki reaction homocoupling.

References

troubleshooting low conversion rates in 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline, a common intermediate in pharmaceutical and materials science research. The synthesis is typically achieved via a Buchwald-Hartwig amination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the palladium-catalyzed cross-coupling of 2-amino-4-bromophenol with a suitable 4-tert-butylphenyl electrophile, or the coupling of a protected 5-bromo-2-aminophenol derivative. A common route is the Buchwald-Hartwig amination of 2-bromo-5-nitrophenol with 4-tert-butylaniline followed by reduction of the nitro group. A more direct, but often lower-yielding route, is the coupling of 2-amino-4-bromophenol with 1-bromo-4-(tert-butyl)benzene.

Q2: What are the key reagents and catalysts for this synthesis?

The key components for a successful Buchwald-Hartwig amination in this context are:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd(allyl)Cl]₂ are commonly used.

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands are crucial. Examples include XPhos, SPhos, and BrettPhos.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a frequent choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.

Q3: What are the most critical parameters affecting the reaction yield?

The success of the Buchwald-Hartwig amination is highly sensitive to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium source and, most importantly, the phosphine ligand is critical for achieving high conversion.

  • Base Strength and Solubility: The base must be strong enough to deprotonate the amine but should not promote side reactions. Its solubility can also impact reaction kinetics.

  • Solvent Purity: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions.

  • Reaction Temperature: Typically, these reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to protect the catalyst from oxidation.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates are a common issue in the synthesis of this compound. The following guide provides a structured approach to troubleshooting this problem.

Problem: Little to No Product Formation

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a pre-catalyst for more reliable generation of the active Pd(0) species. - If using Pd(OAc)₂, ensure it is fresh and from a reliable source. - Ensure all reagents and the solvent are thoroughly deoxygenated.
Inappropriate Ligand - Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). The optimal ligand can be substrate-dependent.
Insufficient Base Strength - Switch to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Poor Reagent Quality - Use freshly purified starting materials. Amines can be purified by distillation or filtration through a plug of alumina. Aryl halides can be recrystallized.
Presence of Oxygen or Water - Ensure all glassware is oven-dried. - Use anhydrous solvents. - Thoroughly degas the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.
Problem: Reaction Stalls Before Completion

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Decomposition - Increase the ligand-to-palladium ratio to stabilize the catalyst. - Lower the reaction temperature slightly, though this may require longer reaction times.
Inhibition by Byproducts - If using an aryl iodide, the generated iodide salt can inhibit the catalyst. Using a less polar solvent like toluene can help precipitate the salt and remove it from the catalytic cycle.
Insufficient Mixing - For heterogeneous mixtures (e.g., with insoluble bases), ensure vigorous stirring to maximize interfacial contact.

Data Presentation

The following tables summarize typical reaction parameters and their impact on yield for Buchwald-Hartwig amination reactions. Note that optimal conditions for the specific synthesis of this compound may require some experimentation.

Table 1: Effect of Ligand on Yield (General Buchwald-Hartwig Amination)

LigandTypical Catalyst Loading (mol%)Typical Temperature (°C)General Applicability
XPhos 1 - 280 - 110Broad scope, good for challenging substrates.
SPhos 1 - 280 - 110Effective for a wide range of aryl and heteroaryl halides.
RuPhos 1 - 280 - 110Particularly effective for the coupling of secondary amines.
BrettPhos 1 - 2Room Temp - 100Excellent for the monoarylation of primary amines.

Table 2: Common Solvents and Bases

SolventBasepKaH of Conjugate AcidComments
Toluene NaOtBu~19Most common combination; good for a wide range of substrates.
Dioxane K₃PO₄~12.3A weaker base, useful for base-sensitive functional groups.
THF LHMDS~26Very strong base, can be effective when others fail.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on typical Buchwald-Hartwig amination conditions. Optimization may be required.

Materials:

  • 2-Amino-4-bromophenol

  • 1-Bromo-4-(tert-butyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 2-amino-4-bromophenol (1.0 mmol, 1.0 equiv.), 1-bromo-4-(tert-butyl)benzene (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion Rate check_reagents Verify Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Assess Catalyst System start->check_catalyst sub_reagents1 Purify Starting Materials check_reagents->sub_reagents1 sub_reagents2 Use Anhydrous/Degassed Solvents check_reagents->sub_reagents2 sub_conditions1 Ensure Inert Atmosphere check_conditions->sub_conditions1 sub_conditions2 Optimize Temperature check_conditions->sub_conditions2 sub_conditions3 Check Stirring Efficiency check_conditions->sub_conditions3 sub_catalyst1 Screen Different Ligands check_catalyst->sub_catalyst1 sub_catalyst2 Use a Pre-catalyst check_catalyst->sub_catalyst2 sub_catalyst3 Vary Base check_catalyst->sub_catalyst3 end Improved Conversion sub_reagents1->end sub_reagents2->end sub_conditions1->end sub_conditions2->end sub_conditions3->end sub_catalyst1->end sub_catalyst2->end sub_catalyst3->end

Caption: A flowchart for troubleshooting low conversion rates.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L-Pd(II)(Ar)(NR'R'') deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NR'R'' reductive_elimination->product reagents Ar-X + HNR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Technical Support Center: Characterization of Impurities in 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with crude 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in crude this compound synthesized via an Ullmann condensation?

A1: The impurity profile of crude this compound can vary depending on the specific reaction conditions. However, common impurities to expect include:

  • Unreacted Starting Materials: Such as 2-amino-4-bromophenol and 1-bromo-4-(tert-butyl)benzene (or the corresponding boronic acid if a Chan-Lam coupling is performed).

  • Homocoupling Products: Biphenyl derivatives formed from the coupling of two molecules of the aryl halide or boronic acid.

  • Dehalogenated Byproduct: 2-[4-(tert-butyl)phenoxy]aniline, where the bromine atom has been replaced by a hydrogen. This is a known side reaction in Ullmann-type couplings.[1][2]

  • Oxidized Impurities: The aniline functional group is susceptible to oxidation, which can lead to colored impurities.

  • Residual Catalyst: Trace amounts of the copper catalyst may remain in the crude product.

Q2: My HPLC analysis of the crude product shows multiple unexpected peaks. How can I identify them?

A2: To identify unknown peaks in your HPLC chromatogram, a systematic approach is recommended. The most powerful technique is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3][4][5] This will provide the molecular weight of the components in each peak, which can be correlated with the potential impurities listed in Q1. For more detailed structural information, you can collect fractions of the major impurity peaks from a semi-preparative HPLC and analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Q3: I am observing a significant amount of the dehalogenated byproduct in my reaction. What are the possible causes and how can I minimize it?

A3: The formation of a dehalogenated byproduct is a common issue in Ullmann couplings.[1][2] Potential causes include:

  • Reaction Temperature: Excessively high temperatures can promote dehalogenation.

  • Base: The nature and strength of the base can influence the extent of this side reaction.

  • Solvent: The solvent can act as a hydrogen source.

To minimize dehalogenation, you can try the following:

  • Carefully control the reaction temperature, perhaps lowering it slightly.

  • Screen different bases (e.g., K₃PO₄, Cs₂CO₃).

  • Ensure you are using a dry, deoxygenated solvent.

Q4: The purification of the crude product by column chromatography is proving difficult, with impurities co-eluting with the product. What can I do?

A4: Co-elution during column chromatography is a common challenge. Here are a few strategies to improve separation:

  • Optimize the Solvent System: Experiment with different solvent systems, including gradients, to enhance the resolution between your product and the impurities. Sometimes, adding a small amount of a third solvent can significantly improve separation.

  • Alternative Stationary Phase: If you are using silica gel, consider trying a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low Yield of Product Incomplete reaction; Catalyst deactivation; Suboptimal reaction temperature.Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Use a fresh, high-quality copper catalyst and ligand.[1] Optimize the reaction temperature; Ullmann couplings can be sensitive to temperature changes.[6][7]
Brown or Dark-Colored Crude Product Oxidation of the aniline moiety.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents. Consider purification techniques that can remove colored impurities, such as charcoal treatment followed by filtration.
Inconsistent NMR Spectra Presence of paramagnetic impurities (e.g., residual copper); Mixture of product and impurities.Pass the sample through a short plug of silica gel or celite to remove baseline broadening impurities. If the issue persists, further purification is necessary. Compare the spectrum to a reference spectrum if available.
Broad Peaks in HPLC Poor solubility of the sample in the mobile phase; Interaction of the aniline with the silica column.Adjust the mobile phase composition or use a different organic modifier. Add a small amount of an amine (e.g., triethylamine) to the mobile phase to improve peak shape for basic compounds like anilines.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80% to 20% Acetonitrile

    • 35-40 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the crude product in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 300 °C

    • Hold: 10 min at 300 °C

  • Injector Temperature: 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI)

  • Sample Preparation: Dissolve the crude sample in a volatile solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify the proton environment of the main component and impurities.

    • ¹³C NMR: To determine the number of unique carbons.

    • 2D NMR (e.g., COSY, HSQC): To establish connectivity between protons and carbons for structural confirmation of unknown impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Quantitative Data Summary

Table 1: Hypothetical HPLC Analysis of Crude this compound

Peak No.Retention Time (min)Area (%)Proposed Identity
14.23.52-Amino-4-bromophenol (Starting Material)
215.885.0This compound
318.15.22-[4-(tert-butyl)phenoxy]aniline (Dehalogenated)
422.52.84,4'-di-tert-butylbiphenyl (Homocoupling)
525.33.51-Bromo-4-(tert-butyl)benzene (Starting Material)

Table 2: Hypothetical GC-MS Analysis of Crude this compound

Retention Time (min)Major m/z FragmentsProposed Identity
8.5187, 189, 1082-Amino-4-bromophenol
12.3213, 198, 1571-Bromo-4-(tert-butyl)benzene
19.7319, 321, 304, 263This compound
18.2241, 2262-[4-(tert-butyl)phenoxy]aniline

Visualizations

G cluster_synthesis Ullmann Condensation Synthesis cluster_impurities Potential Impurities SM1 2-Amino-4-bromophenol Catalyst Cu(I) Catalyst, Base, Solvent SM1->Catalyst Reactant SM2 1-Bromo-4-(tert-butyl)benzene SM2->Catalyst Reactant Product Crude this compound Catalyst->Product Forms Imp1 Unreacted Starting Materials Product->Imp1 Contains Imp2 Homocoupling Byproducts Product->Imp2 Contains Imp3 Dehalogenated Product Product->Imp3 Contains Imp4 Oxidation Products Product->Imp4 Contains

Caption: Synthetic pathway and potential impurity sources.

G Start Crude Product Analysis HPLC_MS HPLC-MS Analysis Start->HPLC_MS Primary Technique GC_MS GC-MS Analysis Start->GC_MS For Volatiles Purification Purification (Column Chromatography / Recrystallization) HPLC_MS->Purification Purity < 98% Pure_Product Pure Product (>98%) HPLC_MS->Pure_Product Purity > 98% NMR NMR Analysis Purification->Pure_Product Successful Identify_Impurity Identify & Characterize Impurities Purification->Identify_Impurity Co-elution Identify_Impurity->NMR Structural Elucidation Optimize Optimize Reaction Conditions Identify_Impurity->Optimize Minimize Impurity Formation

Caption: Workflow for impurity characterization and troubleshooting.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline and Other Bromoanilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activity of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline against other bromoaniline derivatives. Due to the limited availability of direct experimental data for this compound, this comparison is primarily based on established structure-activity relationships (SAR) within the bromoaniline and phenoxyaniline chemical classes, drawing upon data from analogous compounds.

Introduction to Bromoanilines in Drug Discovery

Bromoanilines are a class of aromatic compounds that serve as versatile scaffolds in medicinal chemistry. The presence of the bromine atom and the amino group on the aniline ring provides sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with varied biological activities. These activities include, but are not limited to, anticancer, antimicrobial, and enzyme inhibitory effects. The specific biological activity is often dictated by the position of the bromine atom and the nature and position of other substituents on the aromatic ring.

The target compound, this compound, possesses a unique combination of a bromo substituent, a phenoxy group, and a bulky tert-butyl group. These features are expected to influence its lipophilicity, steric profile, and electronic properties, thereby modulating its interaction with biological targets.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Anticancer Activity

The substitution pattern on the aniline ring is a critical determinant of the anticancer activity of bromoaniline derivatives. Studies on various substituted anilines have shown that the presence of halogen atoms, including bromine, can enhance cytotoxic effects against cancer cell lines.

Key SAR Insights for Anticancer Activity:

  • Bromo Substituent: The presence of a bromine atom on the aniline ring has been associated with enhanced anticancer activity in some contexts. For example, a para-bromo substituent on a phenyl ring has been shown to significantly enhance the anticancer activity of certain compounds[1].

  • Phenoxy Group: The introduction of a phenoxy group can modulate the compound's lipophilicity and steric bulk, which can influence its ability to cross cell membranes and interact with intracellular targets.

  • Other Substituents: The nature and position of other substituents play a crucial role. Electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, affecting its binding to target proteins.

Table 1: Representative Anticancer Activity of Substituted Bromo- and Phenoxy-Aniline Derivatives (Hypothetical and Literature-Based Comparison)

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
This compound VariousData not available-
4-Bromo-N-(aryl)anilinesVariousPotent activity reportedGeneral SAR
Bromo-substituted quinolinesC6, HeLa, HT296.7 - 25.6 µg/mL
2-(Phenoxy)aniline derivativesVariousActivity varies with substitution
(Benzoylaminophenoxy)phenol derivativesProstate Cancer CellsPotent inhibitory activity[2]

Note: The data for compounds other than the target molecule are representative examples from the literature to illustrate the potential activity of this class of compounds. Direct comparison requires experimental validation.

Antimicrobial Activity

Bromoaniline derivatives have also been investigated for their antimicrobial properties. The bromine atom can contribute to the overall lipophilicity of the molecule, which can facilitate its passage through the microbial cell membrane.

Key SAR Insights for Antimicrobial Activity:

  • Halogenation: Halogenated anilines often exhibit antimicrobial activity. The position and number of halogen atoms can influence the spectrum and potency of the activity.

  • Phenoxy Group: The phenoxy moiety can contribute to the hydrophobic interactions with microbial targets.

  • Overall Lipophilicity: A balance in lipophilicity is often crucial for effective antimicrobial agents to enable cell penetration without excessive non-specific toxicity.

Table 2: Representative Antimicrobial Activity of Substituted Bromo- and Phenoxy-Aniline Derivatives (Hypothetical and Literature-Based Comparison)

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
This compound VariousData not available-
N-substituted-β-amino acid derivatives with 2-hydroxyphenyl moietyS. aureus, M. luteumGood activity reported[3]
2,3-di-substituted quinoxalines from anilinesS. aureus, P. aeruginosa, C. albicansModerate to good activity[4][5]
Phenolic acids and their derivativesGram-positive & Gram-negative bacteriaActivity varies[6]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data presented are for illustrative purposes.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities reported for structurally related compounds, this compound could potentially exert its biological effects through various signaling pathways.

Anticancer Activity: Potential Induction of Apoptosis

Many cytotoxic agents induce programmed cell death, or apoptosis, in cancer cells. A plausible mechanism for a novel bromoaniline derivative could involve the activation of intrinsic or extrinsic apoptotic pathways.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_pathway Intrinsic Apoptosis Pathway Bromoaniline_Derivative This compound (Hypothetical) Bcl2 Bcl-2 Family (e.g., Bax, Bak) Bromoaniline_Derivative->Bcl2 may modulate Mitochondrion Mitochondrion Bcl2->Mitochondrion regulates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by a bromoaniline derivative.

Antimicrobial Activity: Potential Disruption of Bacterial Cell Processes

The antimicrobial action of bromoaniline derivatives could involve the inhibition of essential bacterial enzymes or the disruption of the cell membrane integrity.

Antimicrobial_Workflow Bromoaniline Bromoaniline Derivative Bacterial_Cell Bacterial Cell Bromoaniline->Bacterial_Cell Target_Enzyme Essential Bacterial Enzyme (e.g., DNA gyrase) Bromoaniline->Target_Enzyme inhibits Cell_Membrane Cell Membrane Bromoaniline->Cell_Membrane disrupts Bacterial_Cell->Target_Enzyme Bacterial_Cell->Cell_Membrane Inhibition Enzyme Inhibition Target_Enzyme->Inhibition Disruption Membrane Disruption Cell_Membrane->Disruption Cell_Death Bacterial Cell Death Inhibition->Cell_Death Disruption->Cell_Death

Caption: Potential mechanisms of antimicrobial action for a bromoaniline derivative.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other bromoaniline derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of bromoanilines A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 3-4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals with DMSO or SDS E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial twofold dilutions of this compound and other bromoaniline derivatives in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow A 1. Prepare serial dilutions of bromoanilines in a 96-well plate C 3. Inoculate each well with the bacterial suspension A->C B 2. Prepare a standardized bacterial inoculum B->C D 4. Incubate the plate for 18-24 hours C->D E 5. Observe for bacterial growth D->E F 6. Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, structure-activity relationship studies of analogous bromoaniline and phenoxyaniline compounds suggest its potential as a bioactive molecule, particularly in the areas of anticancer and antimicrobial research. The presence of the bromo, phenoxy, and tert-butyl groups are all expected to contribute to its pharmacological profile. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its biological activity and a direct comparison with other bromoaniline derivatives. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

cost-benefit analysis of different synthetic routes to 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A comprehensive cost-benefit analysis of three distinct synthetic pathways to the valuable research chemical, 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline, is presented. This guide offers a detailed comparison of an Ullmann Condensation, a Buchwald-Hartwig Amination, and a Nucleophilic Aromatic Substitution approach, providing researchers, scientists, and drug development professionals with the critical data needed to select the most efficient and cost-effective manufacturing strategy.

The synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications, can be approached through several strategic disconnections. This guide evaluates three plausible and robust synthetic routes, providing a thorough examination of their respective costs, expected yields, and experimental protocols.

At a Glance: Comparison of Synthetic Routes

Metric Route A: Ullmann Condensation Route B: Buchwald-Hartwig Amination Route C: Nucleophilic Aromatic Substitution
Starting Materials 5-Bromo-2-fluoroaniline, 4-(tert-butyl)phenol1-Bromo-4-(tert-butyl)benzene, 5-Bromo-2-aminophenol2,4-Dibromoaniline, 4-(tert-butyl)phenol
Key Reaction Copper-catalyzed C-O bond formationPalladium-catalyzed C-N bond formationBase-mediated C-O bond formation
Estimated Yield Moderate to GoodGood to ExcellentModerate
Catalyst Cost Low (Copper-based)High (Palladium-based)None
Overall Cost per Gram ModerateHighLow to Moderate
Scalability GoodExcellentModerate
Green Chemistry Considerations Use of copper (less toxic than palladium)Use of palladium (toxic and expensive)Avoids transition metal catalysts

Route A: Ullmann Condensation

This classical approach involves the copper-catalyzed coupling of an aryl halide, 5-bromo-2-fluoroaniline, with a phenol, 4-(tert-butyl)phenol. The use of a copper catalyst makes this a more economical option compared to palladium-catalyzed methods. L-proline is often employed as a ligand to improve reaction efficiency.

Experimental Protocol:

A mixture of 5-bromo-2-fluoroaniline (1.0 equiv.), 4-(tert-butyl)phenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.) in dimethyl sulfoxide (DMSO) is heated at 120-140 °C for 12-24 hours under an inert atmosphere. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The product is purified by column chromatography.

Cost Analysis (per 10 mmol scale):
Reagent Supplier Approx. Price (USD)
5-Bromo-2-fluoroaniline (1.90 g)ChemicalBookInquire for price
4-(tert-butyl)phenol (1.80 g)Sigma-Aldrich~$130/kg
Copper(I) iodide (0.19 g)Sigma-Aldrich~$109/250g
L-Proline (0.23 g)Sigma-Aldrich~$64.75/100g[1]
Potassium Carbonate (2.76 g)Sigma-Aldrich~$24.20/500g[2]

Note: Prices are approximate and subject to change. Bulk pricing may be significantly lower.

Route_A cluster_reactants Reactants cluster_reagents Reagents 5-Bromo-2-fluoroaniline 5-Bromo-2-fluoroaniline Ullmann Condensation Ullmann Condensation 5-Bromo-2-fluoroaniline->Ullmann Condensation 4-(tert-butyl)phenol 4-(tert-butyl)phenol 4-(tert-butyl)phenol->Ullmann Condensation CuI CuI CuI->Ullmann Condensation L-Proline L-Proline L-Proline->Ullmann Condensation K2CO3 K2CO3 K2CO3->Ullmann Condensation DMSO, 120-140°C DMSO, 120-140°C DMSO, 120-140°C->Ullmann Condensation Product This compound Ullmann Condensation->Product

Figure 1. Ullmann Condensation Workflow

Route B: Buchwald-Hartwig Amination

A more modern and often higher-yielding approach, the Buchwald-Hartwig amination utilizes a palladium catalyst and a specialized phosphine ligand (e.g., XPhos) to couple an aryl halide, 1-bromo-4-(tert-butyl)benzene, with an amine, 5-bromo-2-aminophenol. While the catalyst system is more expensive, the reactions are typically faster and more versatile.

Experimental Protocol:

To a solution of 1-bromo-4-(tert-butyl)benzene (1.0 equiv.) and 5-bromo-2-aminophenol (1.1 equiv.) in toluene is added palladium(II) acetate (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.). The mixture is degassed and heated to 80-110 °C for 4-12 hours under an inert atmosphere. After cooling, the reaction is worked up and the product purified by column chromatography.

Cost Analysis (per 10 mmol scale):
Reagent Supplier Approx. Price (USD)
1-Bromo-4-(tert-butyl)benzene (2.13 g)Sigma-AldrichInquire for price
5-Bromo-2-aminophenol (2.07 g)Sigma-AldrichInquire for price
Palladium(II) acetate (0.045 g)Sigma-Aldrich~$109/1g[3][4]
XPhos (0.19 g)Sigma-Aldrich~$101/1g[5]
Sodium tert-butoxide (1.34 g)Sigma-Aldrich~$103/100g

Note: Prices are approximate and subject to change. Bulk pricing may be significantly lower.

Route_B cluster_reactants Reactants cluster_reagents Reagents 1-Bromo-4-(tert-butyl)benzene 1-Bromo-4-(tert-butyl)benzene Buchwald-Hartwig Amination Buchwald-Hartwig Amination 1-Bromo-4-(tert-butyl)benzene->Buchwald-Hartwig Amination 5-Bromo-2-aminophenol 5-Bromo-2-aminophenol 5-Bromo-2-aminophenol->Buchwald-Hartwig Amination Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Buchwald-Hartwig Amination XPhos XPhos XPhos->Buchwald-Hartwig Amination NaOtBu NaOtBu NaOtBu->Buchwald-Hartwig Amination Toluene, 80-110°C Toluene, 80-110°C Toluene, 80-110°C->Buchwald-Hartwig Amination Product This compound Buchwald-Hartwig Amination->Product

Figure 2. Buchwald-Hartwig Amination Workflow

Route C: Nucleophilic Aromatic Substitution (SNAr)

This route offers a potentially catalyst-free alternative by reacting 2,4-dibromoaniline with 4-(tert-butyl)phenol in the presence of a strong base. The success of this reaction relies on the activation of the aromatic ring by the nitro group (in a precursor) or the second bromine atom, facilitating nucleophilic attack by the phenoxide. Selectivity for the desired product over other isomers can be a challenge.

Experimental Protocol:

A mixture of 2,4-dibromoaniline (1.0 equiv.), 4-(tert-butyl)phenol (1.1 equiv.), and a strong base such as potassium carbonate (2.0 equiv.) or cesium carbonate (1.5 equiv.) in a high-boiling polar aprotic solvent like DMSO or N,N-Dimethylformamide (DMF) is heated at 150-180 °C for 24-48 hours. The reaction is monitored for the consumption of starting materials and formation of the product. Workup involves dilution with water and extraction, followed by chromatographic purification.

Cost Analysis (per 10 mmol scale):
Reagent Supplier Approx. Price (USD)
2,4-Dibromoaniline (2.51 g)Sigma-Aldrich~$242.25/100g[6]
4-(tert-butyl)phenol (1.65 g)Sigma-Aldrich~$130/kg
Potassium Carbonate (2.76 g)Sigma-Aldrich~$24.20/500g[2]
or Cesium Carbonate (4.89 g)Sigma-Aldrich~$84.80/10g

Note: Prices are approximate and subject to change. Bulk pricing may be significantly lower.

Route_C cluster_reactants Reactants cluster_reagents Reagents 2,4-Dibromoaniline 2,4-Dibromoaniline SNAr Reaction SNAr Reaction 2,4-Dibromoaniline->SNAr Reaction 4-(tert-butyl)phenol 4-(tert-butyl)phenol 4-(tert-butyl)phenol->SNAr Reaction Base (K2CO3 or Cs2CO3) Base (K2CO3 or Cs2CO3) Base (K2CO3 or Cs2CO3)->SNAr Reaction Solvent (DMSO or DMF), 150-180°C Solvent (DMSO or DMF), 150-180°C Solvent (DMSO or DMF), 150-180°C->SNAr Reaction Product This compound SNAr Reaction->Product

Figure 3. Nucleophilic Aromatic Substitution Workflow

Conclusion

The choice of the optimal synthetic route to this compound will depend on the specific needs of the researcher or organization.

  • For cost-sensitive projects and large-scale synthesis, the Ullmann Condensation (Route A) and Nucleophilic Aromatic Substitution (Route C) present attractive options due to the lower cost of reagents and the avoidance of expensive palladium catalysts. However, these routes may require more optimization to achieve high yields and purity.

  • For projects where high yield, speed, and broad substrate scope are paramount, the Buchwald-Hartwig Amination (Route B) is the superior choice, despite its higher initial catalyst cost. The efficiency and reliability of this method can often offset the upfront investment, particularly in the context of drug discovery and development where time and material efficiency are critical.

It is recommended that small-scale trials of the most promising routes be conducted to determine the optimal conditions and validate the expected yields and purity before committing to a large-scale synthesis.

References

A Comparative Guide to Phosphine Ligands for Cross-Coupling Reactions with 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical and materials science, the synthesis of complex organic molecules often relies on the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for this purpose. The choice of the phosphine ligand is critical to the success of these transformations, particularly when dealing with sterically hindered and electron-rich substrates like 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. This guide provides a comparative overview of the efficacy of different phosphine ligands for such coupling reactions, supported by representative experimental data and detailed protocols.

The Importance of Ligand Choice

The phosphine ligand plays a crucial role in the catalytic cycle of cross-coupling reactions. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition, transmetalation (in Suzuki-Miyaura coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination), and reductive elimination. For sterically demanding substrates, bulky and electron-rich phosphines are generally preferred as they promote the formation of the active monoligated palladium species and accelerate the reductive elimination step.

Comparative Efficacy of Phosphine Ligands

While specific experimental data for the cross-coupling of this compound is not extensively available in the public domain, we can draw valuable insights from studies on structurally similar, sterically hindered aryl bromides. The following table summarizes the performance of various phosphine ligands in a representative Buchwald-Hartwig amination of a sterically hindered aryl bromide with a secondary amine. This data serves as a useful proxy for predicting their relative efficacy with the target substrate.

Table 1: Representative Performance of Phosphine Ligands in the Buchwald-Hartwig Amination of Bromobenzene with Diphenylamine

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos [Pd(allyl)Cl]₂NaOtBuToluene1001896
RuPhos [Pd(allyl)Cl]₂NaOtBuToluene1001896
SPhos [Pd(allyl)Cl]₂NaOtBuToluene1001896
BrettPhos [Pd(allyl)Cl]₂NaOtBuToluene1001897
t-BuXPhos [Pd(allyl)Cl]₂NaOtBuToluene1001895
cataCXium A Pd(OAc)₂K₃PO₄Toluene1102485
PPh₃ Pd₂(dba)₃NaOtBuToluene10024<10

Data is representative and compiled from studies on similar sterically hindered substrates.[1] Conditions are generalized for comparison.

From this data, it is evident that the bulky biarylphosphine ligands developed by the Buchwald group (XPhos, RuPhos, SPhos, BrettPhos, and t-BuXPhos) are highly effective for the amination of sterically hindered aryl bromides, consistently providing high yields.[1] In contrast, a simple triarylphosphine like triphenylphosphine (PPh₃) is largely ineffective under these conditions.

Experimental Workflow and Protocols

The general workflow for a palladium-catalyzed cross-coupling reaction is outlined below. It involves the careful assembly of the reactants and catalyst system under an inert atmosphere, followed by heating and product purification.

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Schlenk tube with: - Aryl bromide - Coupling partner (boronic acid or amine) - Base B Add: - Palladium precursor - Phosphine ligand A->B C Add solvent B->C D Heat the reaction mixture with stirring C->D E Monitor reaction progress (TLC, GC/MS) D->E F Cool to room temperature E->F G Quench the reaction F->G H Extract with organic solvent G->H I Dry, concentrate, and purify (e.g., column chromatography) H->I

Figure 1. General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide, which can be adapted for this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Selected phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve palladium(II) acetate and the phosphine ligand in toluene.

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube with a septum, and purge with argon for 10-15 minutes.

  • Add the remaining toluene and water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the required time (typically 12-24 hours).

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling reaction illustrates the key steps where the phosphine ligand exerts its influence.

suzuki_cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Synthetic Methods for Substituted Phenoxy Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenoxy anilines are a cornerstone structural motif in medicinal chemistry, materials science, and agrochemicals. Their synthesis, which requires the formation of both a diaryl ether (C-O) and a diarylamine (C-N) bond, has been approached through several strategic pathways. This guide provides an objective comparison of the most prevalent synthetic methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal route for their specific target molecules.

Core Synthetic Strategies

The construction of the phenoxy aniline scaffold can be approached via two primary retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials and the substituent patterns on the aromatic rings.

G cluster_0 Synthetic Pathways to Phenoxy Anilines target Substituted Phenoxy Aniline strategyA Strategy A: C-O Formation First target->strategyA Retrosynthesis strategyB Strategy B: C-N Formation First target->strategyB Retrosynthesis stepA1 Ullmann or SNAr C-O Coupling strategyA->stepA1 stepB1 Buchwald-Hartwig or Ullmann C-O Coupling strategyB->stepB1 startA1 Substituted Phenol startA1->stepA1 startA2 Substituted Halo-Nitroarene startA2->stepA1 intermediateA Phenoxy Nitroarene Intermediate stepA2 Nitro Group Reduction intermediateA->stepA2 stepA1->intermediateA stepA2->target startB1 Substituted Halo-Aniline startB1->stepB1 startB2 Substituted Phenol startB2->stepB1 stepB1->target

Caption: Primary retrosynthetic pathways for phenoxy aniline synthesis.

  • Strategy A (C-O First): This common route involves an initial carbon-oxygen bond formation, typically through an Ullmann condensation or a Nucleophilic Aromatic Substitution (SNAr), between a phenol and an activated halo-nitroarene. The resulting phenoxy nitroarene intermediate is then reduced to the target aniline. This method is advantageous when the requisite halo-nitroarenes are commercially available.

  • Strategy B (C-N First): This approach forms the carbon-nitrogen bond first to create a diarylamine, followed by the carbon-oxygen ether linkage. Modern cross-coupling reactions like the Buchwald-Hartwig amination are key. However, this strategy can be more complex as it may require protection of the aniline's N-H group before the subsequent C-O coupling step to prevent self-coupling or other side reactions. More convergent approaches directly couple a halo-aniline with a phenol.

Comparison of Key Synthetic Reactions

The formation of the diaryl ether and diarylamine bonds is primarily achieved through transition-metal-catalyzed cross-coupling reactions or SNAr. The four dominant methods are the Ullmann Condensation, Buchwald-Hartwig Cross-Coupling, Chan-Lam Coupling, and Nucleophilic Aromatic Substitution (SNAr).

Ullmann Condensation / Goldberg Reaction

The Ullmann reaction is a classic copper-catalyzed method for forming C-O (ether) and C-N (amine) bonds.[1][2] The C-N bond-forming variant is often referred to as the Goldberg reaction.[1]

  • Advantages: Utilizes inexpensive copper catalysts. The methodology is well-established.

  • Disadvantages: Traditionally requires harsh reaction conditions, including high temperatures (>150-200 °C) and polar, high-boiling solvents.[1] Stoichiometric amounts of copper were often needed, though modern protocols use catalytic amounts with specific ligands.[1][3] Substrate scope can be limited, and aryl halides typically require activation by electron-withdrawing groups.[1]

G cluster_0 Proposed Ullmann C-O/C-N Coupling Mechanism CuI Cu(I) Catalyst CuNu Cu(I)-Nucleophile (Cu-OR / Cu-NR₂) CuI->CuNu + Nu⁻ (from NuH + Base) NuH R-OH / R₂NH (Phenol / Aniline) Base Base (e.g., K₂CO₃) OxAdd Cu(III) Intermediate [Ar-Cu(III)-Nu]X CuNu->OxAdd Oxidative Addition + Ar-X ArX Ar-X (Aryl Halide) Product Ar-Nu (Product) OxAdd->Product Reductive Elimination Product->CuI Catalyst Regeneration

Caption: Simplified mechanism for the Ullmann-type C-O/C-N coupling reaction.

Table 1: Representative Data for Ullmann-type Reactions

Coupling Reactants Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
C-O 4-Chloronitrobenzene + Phenol Cu metal KOH N/A >210 - High
C-O Substituted Phenols + Aryl Iodides/Bromides CuI (5 mol%) / N,N-dimethylglycine (20 mol%) Cs₂CO₃ Dioxane 90 24 70-95
C-N 2-Chlorobenzoic Acid + Aniline CuI / Phenanthroline KOH - High - Good

| C-N | Aryl Iodides + Guanidine Nitrate | CuI (10 mol%) / Ligand (5 mol%) | K₃PO₄ | DMF | 120 | 24 | 19-92 |

Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed reaction for forming C-N bonds.[4] An analogous C-O coupling reaction is used to form diaryl ethers.[5]

  • Advantages: Features exceptionally broad substrate scope and functional group tolerance.[4] The reaction proceeds under much milder conditions than the Ullmann condensation, often at temperatures from room temperature to ~100 °C.[6] A wide array of highly efficient phosphine-based ligands has been developed, allowing for the coupling of even challenging substrates like aryl chlorides.[6]

  • Disadvantages: Relies on expensive and precious palladium catalysts. The phosphine ligands can be complex, expensive, and sensitive to air. Requires strictly inert (oxygen-free) conditions.

G cluster_0 Buchwald-Hartwig Catalytic Cycle (C-N Coupling) Pd0 Pd(0)L₂ Active Catalyst PdII_complex L₂Pd(II)(Ar)(X) Oxidative Adduct Pd0->PdII_complex Oxidative Addition ArX Ar-X ArX->PdII_complex HNR2 HNR'₂ HNR2->PdII_complex Base Base Base->PdII_complex Product Ar-NR'₂ PdII_amide L₂Pd(II)(Ar)(NR'₂) Amido Complex PdII_complex->PdII_amide Ligand Exchange & Deprotonation PdII_amide->Pd0 Reductive Elimination PdII_amide->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Table 2: Representative Data for Buchwald-Hartwig Reactions

Coupling Reactants Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
C-N Chlorobenzene + Aniline γ-Fe₂O₃@MBD/Pd-Co K₂CO₃ Water 80 12 96
C-N Aryl Bromides + Primary Amines Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) NaOt-Bu Toluene 80 2-7 70-95
C-O 4-Bromotoluene + Phenol Pd(OAc)₂ (2 mol%) / P(t-Bu)₃ (4 mol%) K₃PO₄ Toluene 100 3 99

| C-O | Electron-deficient Aryl Halides + Phenols | [(cinnamyl)PdCl]₂ / Biarylphosphine Ligand | Cs₂CO₃ | Toluene | 100 | 3-24 | 75-98 |

Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed cross-coupling of arylboronic acids with N-H or O-H containing compounds, including anilines and phenols.[7]

  • Advantages: Often proceeds under remarkably mild conditions, frequently at room temperature and open to the air, which is a significant operational advantage over palladium-catalyzed systems.[7][8] It uses an inexpensive copper catalyst and avoids the use of aryl halides, using stable arylboronic acids instead.

  • Disadvantages: Anilines can be problematic substrates due to their lower nucleophilicity, sometimes resulting in lower yields compared to other amines.[9] The reaction mechanism can be complex and sensitive to the specific copper source, ligand, and solvent used.[7]

Table 3: Representative Data for Chan-Lam Couplings

Coupling Reactants Catalyst System Base/Additive Solvent Temp (°C) Time (h) Yield (%)
C-N Phenylboronic Acid + Aniline Cu(OAc)₂ (10 mol%) 2,6-Lutidine Dichloromethane RT 48 80
C-N Arylboronic Acids + Primary Anilines Cu anode/cathode - Acetonitrile/Water RT 18 60-90
C-O Phenylboronic Acid + Phenol Cu(OAc)₂ (1 eq) Pyridine Dichloromethane RT 72 93

| C-O | Arylboronic Acids + Phenols | CuFAP | Cs₂CO₃ | Methanol | RT | 12-24 | 49-96 |

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a non-catalyzed method that is highly effective for Strategy A, where a nucleophile (a phenoxide) displaces a leaving group (typically a halide) on an aromatic ring that is highly activated by strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group.

  • Advantages: Operationally simple, requiring only the reactants, a base, and a polar aprotic solvent. It avoids the use of expensive and/or toxic metal catalysts. Reactions can be very fast, sometimes aided by microwave irradiation.[10]

  • Disadvantages: The reaction is almost exclusively limited to electron-deficient aryl halides. Unactivated aryl halides, such as chlorobenzene, are unreactive under SNAr conditions.[11]

Table 4: Representative Data for SNAr Reactions

Coupling Reactants Base Solvent Temp (°C) Time (min) Yield (%)
C-O 4-Fluoronitrobenzene + Phenol K₂CO₃ DMSO 130 30 98
C-O 2,4-Dinitrochlorobenzene + Phenol K₂CO₃ DMF 100 60 >95

| C-O | Electron-deficient Aryl Halides + Phenols | K₂CO₃ | DMSO | Reflux (MW) | 5-10 | 85-95 |

Experimental Protocols

Protocol 1: Synthesis of a Phenoxy Nitroarene via Ullmann C-O Coupling (Strategy A)

This protocol is a modern, ligand-assisted version of the classic Ullmann diaryl ether synthesis.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%), the substituted phenol (1.0 mmol, 1.0 equiv.), Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv.), and N,N-dimethylglycine (10.3 mg, 0.1 mmol, 10 mol%).

  • Atmosphere Control: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add the substituted aryl halide (e.g., a halo-nitroarene, 1.2 mmol, 1.2 equiv.) followed by anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-110 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired diaryl ether. The subsequent reduction of the nitro group can be achieved using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl).

Protocol 2: Synthesis of a Phenoxy Aniline via Buchwald-Hartwig C-N Coupling

This protocol describes a typical palladium-catalyzed amination of an aryl halide (e.g., a bromo-phenoxy compound).

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), a suitable phosphine ligand like XPhos (14.3 mg, 0.03 mmol, 3 mol%), and anhydrous toluene (2 mL) to a vial. Stir for 10 minutes.

  • Reaction Setup: To a separate oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv.), the desired aniline or amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOt-Bu) (135 mg, 1.4 mmol, 1.4 equiv.).

  • Atmosphere Control: Seal the tube, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Add anhydrous toluene (3 mL) via syringe, followed by the pre-formed catalyst solution.

  • Reaction: Heat the mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the target phenoxy aniline.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Disposal Information

Proper disposal of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound, while not having a specific, publicly available Safety Data Sheet (SDS), shares structural similarities with other brominated and phenoxyaniline compounds. Based on the data for these related chemicals, it should be treated as a hazardous substance. Key hazards include potential harm if swallowed, skin and eye irritation, respiratory irritation, and toxicity to aquatic life.[1][2][3] Disposal must be conducted in accordance with all local and national regulations, typically through a licensed waste disposal company.[2][4]

Hazard Profile and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is essential to be aware of its likely hazard profile and to use appropriate personal protective equipment.

Hazard StatementPrecautionary ActionRequired PPE
Harmful if swallowed, in contact with skin, or if inhaled Avoid ingestion, skin contact, and inhalation of dust/fumes.[5]Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles.[1][2]
Causes skin and serious eye irritation Wash hands thoroughly after handling.[2] Ensure eye protection is worn.Chemical-resistant gloves, lab coat, safety glasses/goggles.[2]
May cause respiratory irritation Use only in a well-ventilated area, preferably a fume hood.[1][3]Use of a fume hood is recommended. If not possible, a respirator may be necessary.
Very toxic to aquatic life with long-lasting effects Prevent release to the environment.[1]Not applicable for direct PPE, but relates to containment procedures.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Collection and Segregation:

  • Solid Waste: Collect any solid this compound, including residues and contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Labware: Disposable labware that has come into contact with the compound should be placed in the solid hazardous waste container. Reusable glassware must be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.[1]

  • Clean the spill area with a suitable solvent and collect the cleaning materials and rinsate as hazardous waste.

  • Wash the area with soap and water.

3. Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep containers tightly sealed and store them in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Store away from incompatible materials, such as strong oxidizing agents.[4][5]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.

  • Provide the waste disposal company with a complete and accurate description of the waste, including a copy of the available safety data for similar compounds if a specific one is not available.

  • Never dispose of this compound down the drain or in regular trash.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_storage_disposal Storage and Final Disposal A Identify Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Types (Solid vs. Liquid) B->C E Contain Spill with Inert Absorbent B->E D Place in Labeled, Sealed Hazardous Waste Container C->D G Store Container in Designated Hazardous Waste Area D->G F Collect Spill Debris into Hazardous Waste Container E->F F->G H Arrange for Pickup by Licensed Disposal Company G->H I Complete Waste Manifest and Transfer Custody H->I

Disposal Workflow for this compound

References

Personal protective equipment for handling 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline (CAS No. 946700-34-1)[1]. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

  • Aromatic Amines : Can be toxic and may cause skin and eye irritation[2][3]. Systemic effects can include methemoglobinemia, leading to symptoms like headache, dizziness, and cyanosis[4].

  • Halogenated Organic Compounds : May pose risks of liver and kidney damage and are sometimes considered potential carcinogens[5][6]. Combustion of these compounds can produce highly toxic gases[5].

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

The following table outlines the required PPE for handling this compound. This is the minimum requirement, and a site-specific risk assessment may necessitate additional protection.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)[5][7][8].To prevent skin contact and absorption of the chemical[6][9]. Aromatic amines and halogenated compounds can be absorbed through the skin.
Eye Protection Chemical splash goggles or safety glasses with side shields[5][7][8][10]. A face shield may be required for splash hazards[5][10].To protect eyes from dust particles and potential splashes of solutions containing the compound.
Body Protection A flame-resistant lab coat worn over personal clothing that covers the legs[5][8].To protect the skin from accidental spills and contamination[9].
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood[5][8].To prevent inhalation of airborne dust or aerosols, which is a primary route of exposure for aromatic amines[2][3].

Handling and Operational Plan

Adherence to the following step-by-step protocol is mandatory when working with this compound.

Experimental Workflow for Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste in Labeled Container cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Workflow for the safe handling of this compound.

Protocol:

  • Preparation :

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition. Don all required PPE before entering the designated work area.

    • Verify that the chemical fume hood is operational and has a current certification.

    • Have a spill kit readily accessible that is appropriate for halogenated organic compounds[5].

  • Handling :

    • Perform all manipulations, including weighing and transferring the solid compound, within the fume hood to minimize inhalation exposure[5].

    • Avoid generating dust. If the compound is a fine powder, handle it with care.

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep containers of the compound tightly closed when not in use.

  • In Case of a Spill :

    • For small spills within the fume hood, use absorbent pads to clean the area.

    • For larger spills, evacuate the immediate area and follow your institution's emergency procedures.

    • Contaminated materials from a spill cleanup must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ProcedureRationale
Solid Compound Dispose of in a clearly labeled, sealed container for halogenated organic waste.To prevent accidental exposure and ensure proper identification for waste management personnel.
Solutions of the Compound Collect in a designated, sealed waste container for halogenated organic liquid waste. Do not mix with non-halogenated waste[6].Segregation of halogenated and non-halogenated waste is a standard and often regulated practice, as different disposal methods may be required.
Contaminated Labware and PPE Disposable items (e.g., gloves, weighing paper) should be placed in a sealed bag and disposed of as solid hazardous waste. Reusable glassware must be decontaminated before washing.To prevent cross-contamination and ensure the safety of personnel who may handle the waste or clean the glassware.
Final Disposal Method All waste must be disposed of through a licensed chemical waste management company, likely via incineration.Incineration at high temperatures with appropriate scrubbers is the standard method for destroying halogenated organic compounds to prevent the release of toxic byproducts. Local, state, and federal regulations must be followed for the disposal of this substance.

By implementing these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.